PF-06422913
Description
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Properties
IUPAC Name |
1-methyl-6-(pyridin-2-ylmethoxy)-3-[4-(trifluoromethyl)pyridin-3-yl]pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O/c1-27-17-16(15(26-27)12-8-22-7-5-13(12)18(19,20)21)24-9-14(25-17)28-10-11-4-2-3-6-23-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUFBNVEMLJTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=CN=C2C(=N1)C3=C(C=CN=C3)C(F)(F)F)OCC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Glasdegib (PF-06422913)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glasdegib (B1662127) (formerly PF-04449913) is a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It exerts its therapeutic effect by binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein essential for the transduction of the Hh signal.[1][2] Aberrant activation of the Hedgehog pathway is implicated in the pathogenesis and survival of various malignancies, including acute myeloid leukemia (AML). Glasdegib's mechanism of action involves the disruption of this pathway, leading to the suppression of downstream pro-oncogenic gene expression, thereby inhibiting the proliferation and survival of cancer stem cells. This document provides a comprehensive overview of the core mechanism of action of glasdegib, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its inappropriate activation in adults can drive the growth and survival of cancer cells, particularly cancer stem cells.
In the 'Off' State (Absence of Hedgehog Ligand):
The transmembrane receptor Patched (PTCH) tonically inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). In this state, the GLI family of transcription factors (GLI1, GLI2, and GLI3) are sequestered in the cytoplasm by a protein complex that includes Suppressor of Fused (SUFU). This complex facilitates the proteolytic cleavage of GLI proteins into their repressor forms (GLI-R), which then translocate to the nucleus and suppress the transcription of Hh target genes.
In the 'On' State (Presence of Hedgehog Ligand):
The binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to PTCH relieves its inhibition of SMO. Activated SMO then transduces a signal that leads to the dissociation of the GLI-SUFU complex. This prevents the cleavage of GLI proteins, allowing the full-length activator forms (GLI-A) to translocate to the nucleus. In the nucleus, GLI-A proteins activate the transcription of a wide range of target genes involved in cell proliferation, survival, and differentiation, such as GLI1, PTCH1, and members of the BCL-2 and Cyclin families.
Glasdegib's Intervention:
Glasdegib is a direct inhibitor of SMO.[1][2] By binding to the SMO receptor, glasdegib prevents its activation, even in the presence of Hedgehog ligands or in cases of inactivating mutations in PTCH. This effectively locks the Hedgehog pathway in the 'off' state, leading to the continued repression of GLI-mediated transcription and subsequent inhibition of cancer cell proliferation and survival.[1]
Quantitative Data
The following tables summarize key quantitative data related to the pharmacology and clinical efficacy of glasdegib.
Table 1: In Vitro Pharmacology of Glasdegib
| Parameter | Value | Species | Assay | Reference |
| SMO Binding IC50 | 5 nM | Human | Radioligand binding assay | [3] |
| GLI1 Expression Inhibition IC50 | 13 nM | Mouse Embryonic Fibroblasts | Luciferase reporter assay | [4] |
Table 2: Pharmacokinetic Properties of Glasdegib (100 mg oral dose in humans)
| Parameter | Value | Unit | Population | Reference |
| Cmax (Maximum Concentration) | 542 - 1252 | ng/mL | AML Patients / Healthy Volunteers | [3][5] |
| Tmax (Time to Cmax) | 1.7 - 4 | hours | AML Patients / Healthy Volunteers | [3][5] |
| AUC (Area Under the Curve) | 9310 | ng.h/mL | AML Patients | [3] |
| Oral Bioavailability | ~55 - 77 | % | Healthy Volunteers | [3][5] |
| Volume of Distribution | 225 | L | AML Patients | [1] |
| Protein Binding | ~91 | % | In vitro | [1] |
| Terminal Half-life | ~17.4 | hours | Healthy Volunteers | [5] |
Table 3: Clinical Efficacy of Glasdegib in Combination with Low-Dose Cytarabine (B982) (LDAC) in Newly Diagnosed AML (BRIGHT AML 1003 Trial - NCT01546038)
| Endpoint | Glasdegib + LDAC | LDAC Alone | Hazard Ratio (95% CI) / p-value | Reference |
| Median Overall Survival | 8.3 months | 4.3 months | 0.495 (0.325–0.752); p = 0.0004 | [1] |
| Complete Remission (CR) Rate | 19.2% | 2.6% | p = 0.015 | [6] |
| One-Year Survival Probability | 39.4% | 8.4% | - | [1] |
| Two-Year Survival Probability | 19.0% | 2.8% | - | [1] |
Table 4: Common Adverse Events (≥20%) in the BRIGHT AML 1003 Trial
| Adverse Event | Glasdegib + LDAC Arm | LDAC Alone Arm |
| Anemia | 47.6% | 46.8% |
| Fatigue | 38.1% | 40.4% |
| Hemorrhage | 35.7% | 42.6% |
| Febrile Neutropenia | 32.1% | 29.8% |
| Musculoskeletal Pain | 31.0% | 31.9% |
| Nausea | 29.8% | 21.3% |
| Edema | 28.6% | 34.0% |
| Thrombocytopenia | 27.4% | 29.8% |
| Dyspnea | 25.0% | 19.1% |
| Decreased Appetite | 23.8% | 25.5% |
| Dysgeusia | 22.6% | 4.3% |
| Mucositis | 20.2% | 14.9% |
| Constipation | 20.2% | 21.3% |
| Rash | 20.2% | 10.6% |
Experimental Protocols
Hedgehog Pathway Activity Assay (GLI1 Reporter Assay) - Illustrative Protocol
This protocol describes a common method to assess the inhibitory activity of compounds on the Hedgehog signaling pathway by measuring the expression of a GLI-responsive luciferase reporter gene.
Materials:
-
Shh-LIGHT2 cells (NIH3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Recombinant Sonic Hedgehog (Shh) ligand.
-
Glasdegib or other test compounds.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with low-serum DMEM (0.5% FBS).
-
Add serial dilutions of glasdegib or test compounds to the wells.
-
Stimulate the cells with a sub-maximal concentration of recombinant Shh (e.g., 100 ng/mL). Include vehicle-only and Shh-only controls.
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and determine the IC50 value.
Western Blot for GLI1 Expression - Illustrative Protocol
This protocol outlines the detection of endogenous GLI1 protein levels in cancer cells to confirm the inhibitory effect of glasdegib on the Hedgehog pathway.
Materials:
-
AML cell line with known Hedgehog pathway activation (e.g., MOLM-14).
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Glasdegib.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against GLI1.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture MOLM-14 cells to a density of approximately 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of glasdegib or vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GLI1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
AML Patient-Derived Xenograft (PDX) Model - Illustrative Protocol
This protocol describes the establishment and use of an AML PDX model to evaluate the in vivo efficacy of glasdegib.[2][7]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cryopreserved primary AML patient cells.
-
RPMI-1640 medium with 20% FBS.
-
PBS.
-
Glasdegib formulation for oral gavage.
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Low-dose cytarabine for subcutaneous injection.
-
Flow cytometry antibodies for human CD45 and other relevant markers.
Procedure:
-
Rapidly thaw cryopreserved primary AML patient cells in a 37°C water bath.
-
Wash the cells with RPMI-1640 medium and resuspend in PBS.
-
Inject a defined number of viable AML cells (e.g., 1-5 x 10^6) intravenously or intra-femorally into sublethally irradiated immunodeficient mice.
-
Monitor the mice for signs of engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells via flow cytometry.
-
Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Administer glasdegib daily via oral gavage and/or low-dose cytarabine via subcutaneous injection according to the desired treatment schedule. The control group receives vehicle.
-
Monitor tumor burden by continuing to measure the percentage of human CD45+ cells in the peripheral blood.
-
At the end of the study, euthanize the mice and harvest bone marrow and spleen to assess the final tumor burden by flow cytometry and/or immunohistochemistry.
-
Analyze the data to determine the effect of treatment on tumor growth and survival.
Mandatory Visualizations
Caption: Hedgehog Signaling Pathway and the Mechanism of Action of Glasdegib.
Caption: Workflow for an AML Patient-Derived Xenograft (PDX) Model.
Conclusion
Glasdegib is a targeted therapy that potently and selectively inhibits the Hedgehog signaling pathway by binding to the SMO receptor. This mechanism of action is particularly relevant in malignancies such as AML, where aberrant Hedgehog signaling contributes to the survival and proliferation of leukemic stem cells. The preclinical and clinical data presented in this guide provide a robust characterization of glasdegib's activity, demonstrating its ability to inhibit its target, modulate downstream signaling, and provide a significant clinical benefit to a specific population of AML patients. The detailed experimental protocols offer a foundation for further research and a deeper understanding of this important therapeutic agent.
References
- 1. Clinical benefit of glasdegib plus low-dose cytarabine in patients with de novo and secondary acute myeloid leukemia: long-term analysis of a phase II randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Survival outcomes and clinical benefit in patients with acute myeloid leukemia treated with glasdegib and low-dose cytarabine according to response to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target of PF-06422913: A Technical Deep Dive into KAT6A Inhibition
For Immediate Release
Core Target and Mechanism of Action
PF-06422913 targets the histone acetyltransferases (HATs) KAT6A (also known as MOZ) and KAT6B (also known as MORF). These enzymes play a crucial role in chromatin remodeling and gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, most notably histone H3 at lysine 23 (H3K23ac). This acetylation event is generally associated with a more open chromatin structure, facilitating the access of transcriptional machinery to DNA and promoting gene expression.
In various cancers, particularly in estrogen receptor-positive (ER+) breast cancer, KAT6A is frequently amplified and overexpressed. This leads to aberrant acetylation patterns and the transcriptional activation of oncogenic pathways, including those driven by the estrogen receptor. By competitively inhibiting the acetyl-CoA binding site of KAT6A and KAT6B, this compound blocks the acetylation of H3K23 and other substrates. This results in the transcriptional repression of key genes involved in cell cycle progression, hormone signaling, and maintenance of a cancerous state, ultimately leading to cell cycle arrest and tumor growth inhibition.
Quantitative Biological Activity
The following table summarizes the inhibitory activity of compounds representative of Pfizer's KAT6 inhibitor program, which are structurally related to this compound. These values are indicative of the potency and selectivity expected for this compound.
| Compound ID | Target | Assay Type | IC50 (nM) |
| Example Compound 1 | KAT6A | Biochemical (Enzymatic) | < 10 |
| Example Compound 1 | KAT6B | Biochemical (Enzymatic) | < 20 |
| Example Compound 1 | KAT5 (Tip60) | Biochemical (Enzymatic) | > 10,000 |
| Example Compound 1 | KAT7 (HBO1) | Biochemical (Enzymatic) | > 10,000 |
| Example Compound 1 | p300 | Biochemical (Enzymatic) | > 10,000 |
| Example Compound 2 | KAT6A | Cell-based (H3K23ac) | < 50 |
| Example Compound 2 | MCF-7 (ER+ Breast Cancer) | Cell Proliferation | < 100 |
Data presented is representative and compiled from patent examples for Pfizer's KAT6 inhibitor program.
Key Signaling Pathway
The primary signaling pathway modulated by this compound is the KAT6A-mediated transcriptional regulation of genes critical for cancer cell proliferation and survival. Inhibition of KAT6A leads to a downstream cascade of events culminating in cell cycle arrest.
Experimental Protocols
The following are representative experimental protocols for assays crucial in the characterization of KAT6A inhibitors like this compound.
Biochemical KAT6A Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the in vitro inhibitory activity of a test compound against the KAT6A enzyme.
Methodology:
-
Reagents:
-
Recombinant human KAT6A enzyme.
-
Eu-anti-GST antibody.
-
LanthaScreen™ certified Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test compound (this compound) serially diluted in DMSO.
-
-
Procedure:
-
A solution of the KAT6A enzyme and the Eu-anti-GST antibody is prepared in assay buffer.
-
A solution of the Alexa Fluor™ 647-labeled tracer is prepared in assay buffer.
-
The test compound dilutions are added to the wells of a low-volume 384-well plate.
-
The enzyme/antibody solution is added to the wells containing the test compound and incubated for a specified time (e.g., 15 minutes) at room temperature.
-
The tracer solution is then added to all wells.
-
The plate is incubated for 60 minutes at room temperature, protected from light.
-
The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) by exciting at 340 nm and reading emissions at 615 nm and 665 nm.
-
-
Data Analysis:
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated for each well.
-
The percent inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle) controls.
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic model.
-
Cell-Based H3K23 Acetylation Assay (In-Cell Western)
Objective: To measure the ability of a test compound to inhibit KAT6A-mediated acetylation of Histone H3 at Lysine 23 in a cellular context.
Methodology:
-
Cell Culture:
-
A relevant cell line with high KAT6A expression (e.g., MCF-7 breast cancer cells) is seeded in a 96-well plate and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compound (this compound) is serially diluted in culture medium and added to the cells.
-
Cells are incubated with the compound for a defined period (e.g., 24 hours).
-
-
Cell Lysis and Fixing:
-
The culture medium is removed, and cells are washed with PBS.
-
Cells are fixed with a formaldehyde-based solution and then permeabilized with a Triton X-100 solution.
-
-
Immunostaining:
-
The wells are blocked with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).
-
A primary antibody cocktail containing a rabbit anti-H3K23ac antibody and a mouse anti-total Histone H3 antibody is added and incubated overnight at 4°C.
-
The wells are washed, and a secondary antibody cocktail containing an IRDye® 800CW goat anti-rabbit IgG and an IRDye® 680RD goat anti-mouse IgG is added and incubated for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
The plate is washed and allowed to dry completely.
-
The plate is scanned on an infrared imaging system (e.g., LI-COR Odyssey).
-
The integrated intensity of the 800 nm channel (H3K23ac) is normalized to the integrated intensity of the 700 nm channel (total Histone H3).
-
IC50 values are calculated by fitting the normalized data to a four-parameter logistic model.
-
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Cancer cells (e.g., MCF-7) are seeded in a 96-well opaque-walled plate at a predetermined density and allowed to attach.
-
-
Compound Addition:
-
The test compound (this compound) is serially diluted in culture medium and added to the cells.
-
The plate is incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
-
ATP Measurement:
-
The plate is equilibrated to room temperature.
-
CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Luminescence is measured using a plate-reading luminometer.
-
The percent inhibition of cell proliferation is calculated relative to vehicle-treated control wells.
-
GI50 (concentration for 50% of maximal inhibition of cell growth) values are determined by non-linear regression analysis.
-
Conclusion
This compound is a targeted inhibitor of the KAT6A/B histone acetyltransferases. Its mechanism of action, centered on the blockade of H3K23 acetylation and subsequent transcriptional repression of oncogenic drivers, represents a promising therapeutic strategy for cancers with KAT6A dysregulation. The experimental protocols outlined provide a framework for the comprehensive evaluation of this and other KAT6 inhibitors, from initial biochemical potency to cellular efficacy. Further disclosure of clinical data for Pfizer's KAT6 inhibitor program will provide a more complete picture of the therapeutic potential of this class of epigenetic modulators.
The Discovery and Synthesis of PF-06422913: An In-depth Technical Guide for Researchers
An IRAK4 Inhibitor for Inflammatory and Autoimmune Diseases
PF-06422913 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the innate immune system. As a key player in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery
This compound, chemically known as 1-Methyl-6-(2-pyridinylmethoxy)-3-[4-(trifluoromethyl)-3-pyridinyl]-1H-pyrazolo[3,4-b]pyrazine, was identified as a potent IRAK4 inhibitor through targeted drug discovery programs. Pharmaceutical giant Pfizer has been actively involved in the development of IRAK4 inhibitors for the treatment of various autoimmune and inflammatory conditions. A Pfizer patent discloses a series of bicyclic-fused heteroaryl compounds as IRAK4 inhibitors with potent activity.[1] One exemplified compound in this patent demonstrated an IC50 value between 0.1 and 0.8 nM in a DELFIA assay, highlighting the high potency of this chemical class.[1] While the specific discovery details of this compound are not extensively published in peer-reviewed journals, its chemical structure aligns with the scaffolds described in patents for potent IRAK4 inhibitors.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the core pyrazolo[3,4-b]pyrazine scaffold, followed by the introduction of the key side chains. While a specific, detailed protocol for this compound is not publicly available, a putative synthetic route can be constructed based on established synthetic methodologies for related pyrazolo[3,4-b]pyridine and pyrazine (B50134) derivatives.
A plausible synthetic strategy would involve the initial construction of a substituted pyrazolopyridine or pyrazinone core, followed by functionalization to introduce the pyridinylmethoxy and trifluoromethyl-pyridinyl moieties.
Caption: A potential synthetic workflow for this compound.
Biological Activity
This compound is a potent inhibitor of IRAK4 kinase activity. The inhibitory activity of compounds in this class is typically evaluated through biochemical and cellular assays.
| Compound | Assay Type | Target | IC50 (nM) |
| Exemplified Pfizer Compound | DELFIA Assay | Recombinant Human IRAK4 | 0.1 - 0.8[1] |
Mechanism of Action: The IRAK4 Signaling Pathway
IRAK4 plays a central role in the MyD88-dependent signaling pathway, which is initiated by the activation of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. This leads to the formation of a signaling complex called the Myddosome. Within the Myddosome, IRAK4 is activated and subsequently phosphorylates IRAK1. Activated IRAK1 then interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK4, thereby blocking this entire downstream signaling cascade.
Caption: The MyD88-dependent IRAK4 signaling pathway.
Experimental Protocols
IRAK4 Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for determining the in vitro potency of an IRAK4 inhibitor using a fluorescence-based assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
Fluoresceinated peptide substrate
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)
-
Test compound (this compound) serially diluted in DMSO
-
384-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 15 µL of a solution containing the IRAK4 enzyme and the fluoresceinated peptide substrate to each well of a 384-well plate.
-
Add 15 µL of the diluted test compound or DMSO (for controls) to the respective wells.
-
Initiate the kinase reaction by adding 15 µL of a solution containing ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by adding a stop solution (e.g., 35 mM EDTA).
-
Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product using a suitable microfluidic chip-based system.
-
Calculate the percent inhibition by comparing the product formation in the presence of the test compound to the controls (no enzyme for 100% inhibition and vehicle-only for 0% inhibition).
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cellular IRAK4 Inhibition Assay (Whole Blood Assay)
This protocol outlines a method to assess the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in human whole blood.
Materials:
-
Fresh human whole blood
-
TLR ligand (e.g., R848 or LPS)
-
Test compound (this compound) serially diluted in DMSO
-
RPMI 1640 medium
-
96-well plates
-
ELISA kit for a pro-inflammatory cytokine (e.g., IL-6 or TNF-α)
-
CO2 incubator
Procedure:
-
Collect fresh human whole blood in heparinized tubes.
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Add the diluted test compound or DMSO (for controls) to the wells of a 96-well plate.
-
Add the diluted whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Stimulate the cells by adding a TLR ligand (e.g., R848 or LPS) to each well, except for the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of the target cytokine (e.g., IL-6 or TNF-α) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production and determine the IC50 value.
References
PF-06422913: A Technical Overview of its Selectivity Profile for Metabotropic Glutamate Receptor Subtype 5
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PF-06422913 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). As a non-competitive antagonist, it binds to a site on the receptor distinct from the orthosteric glutamate binding site, thereby inhibiting its signaling cascade. This technical guide provides a comprehensive overview of the selectivity profile of this compound against various mGluR subtypes, based on currently available public data.
Quantitative Selectivity Profile
A thorough review of publicly available scientific literature and databases did not yield a comprehensive quantitative selectivity profile of this compound across all metabotropic glutamate receptor (mGluR) subtypes. While this compound is consistently identified as a potent and selective mGluR5 negative allosteric modulator (NAM)[1], specific binding affinity (Ki) or functional inhibition (IC50) values for mGluR subtypes 1, 2, 3, 4, 6, 7, and 8 are not detailed in the accessible research.
This lack of a complete public dataset suggests that the comprehensive selectivity profiling data for this compound may be proprietary to the developing pharmaceutical entity, which, based on the compound's nomenclature ("PF"), is likely Pfizer. Pharmaceutical companies often do not publish exhaustive selectivity data for all compounds in their development pipeline.
Table 1: this compound Activity at mGluR Subtypes (Publicly Available Data)
| mGluR Subtype | Receptor Class | Action | Quantitative Data (Ki or IC50) |
| mGluR1 | Group I | Not Publicly Available | Not Publicly Available |
| mGluR2 | Group II | Not Publicly Available | Not Publicly Available |
| mGluR3 | Group II | Not Publicly Available | Not Publicly Available |
| mGluR4 | Group III | Not Publicly Available | Not Publicly Available |
| mGluR5 | Group I | Negative Allosteric Modulator | Potent (Specific values not publicly available) [1] |
| mGluR6 | Group III | Not Publicly Available | Not Publicly Available |
| mGluR7 | Group III | Not Publicly Available | Not Publicly Available |
| mGluR8 | Group III | Not Publicly Available | Not Publicly Available |
Experimental Protocols for Selectivity Profiling (General Methodology)
While specific experimental protocols for this compound are not available, the following represents a standard workflow for determining the selectivity profile of a compound against mGluR subtypes. This is a generalized representation and the exact details for this compound may have differed.
Cell Lines and Receptor Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.
-
Receptor Expression: Stable cell lines are generated to individually express each of the human mGluR subtypes (mGluR1 through mGluR8). Expression is typically confirmed by Western blot or flow cytometry using subtype-specific antibodies.
Binding Assays (Determination of Ki)
Radioligand binding assays are employed to determine the affinity of the test compound for the receptor.
-
Radioligand: A subtype-selective radiolabeled ligand is used. For mGluR5, [3H]MPEP or other suitable radiolabeled NAMs are common choices.
-
Procedure:
-
Cell membranes expressing the specific mGluR subtype are prepared.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The data is fitted to a one-site competition binding equation to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays (Determination of IC50)
Functional assays measure the ability of the compound to inhibit the receptor's response to an agonist.
-
Principle: Group I mGluRs (mGluR1 and mGluR5) couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).
-
Procedure:
-
HEK293 cells expressing the target mGluR subtype are plated in multi-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the test compound (this compound).
-
An agonist (e.g., glutamate or a specific agonist like CHPG for mGluR5) is added at a concentration that elicits a submaximal response (EC80).
-
The change in fluorescence, corresponding to the change in [Ca2+]i, is measured using a fluorescence plate reader.
-
-
Data Analysis: The concentration-response curves for the inhibition by the test compound are plotted to determine the IC50 value.
Visualizations
Signaling Pathway of mGluR5
Caption: Simplified signaling pathway of mGluR5 activation and its inhibition by a NAM.
Experimental Workflow for Selectivity Profiling
Caption: Generalized workflow for determining the selectivity profile of a compound.
This compound is a valuable research tool characterized as a potent and selective negative allosteric modulator of mGluR5. While its high selectivity for mGluR5 is established, a comprehensive, publicly available dataset quantifying its activity against all other mGluR subtypes is currently lacking. The experimental methodologies described provide a standard framework for how such a selectivity profile would be determined in a drug discovery setting. Further research and potential future publications from the originating institution will be necessary to fully elucidate the complete selectivity profile of this compound.
References
In Vitro Characterization of PF-06422913: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06422913 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its mechanism of action, binding and functional activity, and selectivity profile. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it an attractive therapeutic target. This compound has been identified as a negative allosteric modulator of mGluR5, offering a mechanism to finely tune receptor activity rather than blocking the endogenous ligand binding site directly. This technical guide summarizes the key in vitro data and methodologies used to characterize this compound.
Mechanism of Action
This compound acts as a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand, glutamate. Upon binding, this compound induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate, thereby decreasing mGluR5 signaling.
Quantitative In Vitro Data
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Species | Cell Line | Assay Type | Value | Reference |
| IC50 | Rat | HEK293 | Inhibition of glutamate-induced calcium flux | 4.8 nM | [1] |
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: HEK293 cells are transiently transfected with the cDNA encoding for rat mGluR5 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Assays are typically performed 16 to 24 hours post-transfection.
Calcium Flux Assay (FLIPR)
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the agonist, glutamate.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Procedure:
-
mGluR5-expressing HEK293 cells are seeded into 96-well black-walled, clear-bottom plates.
-
After 16-24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
The dye solution is removed, and cells are washed with assay buffer.
-
Varying concentrations of this compound are added to the wells, and the plate is incubated for a predetermined time.
-
The plate is then placed in the FLIPR instrument, and a baseline fluorescence reading is taken.
-
An EC80 concentration of glutamate is added to stimulate the receptor, and fluorescence is monitored in real-time.
-
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the glutamate-induced calcium response. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Selectivity Profile
The selectivity of this compound is a critical aspect of its in vitro characterization. While specific data for a broad panel of receptors, ion channels, and enzymes is not publicly available, a thorough characterization would typically involve the following:
-
mGluR Subtype Selectivity: Testing this compound against other mGluR subtypes (mGluR1, mGluR2/3, mGluR4/6/7/8) to ensure specificity for mGluR5.
-
Broad Ligand Binding Panel: Screening against a wide array of targets (e.g., other GPCRs, kinases, transporters) to identify potential off-target interactions. This is often performed using radioligand binding assays.
Conclusion
This compound is a potent and selective mGluR5 negative allosteric modulator. The in vitro data demonstrates its ability to inhibit mGluR5 signaling at nanomolar concentrations. The provided experimental protocols offer a foundation for the further investigation and application of this compound in preclinical research. A comprehensive understanding of its selectivity profile is essential for its development as a potential therapeutic agent.
References
Preliminary Studies on PF-06422913: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06422913 is a novel small molecule identified as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a class, mGluR5 NAMs have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders. This document provides a technical guide to the publicly available preliminary data on this compound. Due to the limited availability of specific preclinical data for this compound, this report also includes general information on the mechanism of action and signaling pathways of mGluR5 NAMs to provide a broader context for its potential pharmacological effects. A significant finding from a preclinical toxicology study is also highlighted.
Introduction to this compound
This compound is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. The development of NAMs for mGluR5 has been an area of significant interest for the potential treatment of conditions such as anxiety, depression, and certain neurodevelopmental disorders.
Mechanism of Action and Signaling Pathway
As a negative allosteric modulator, this compound is presumed to bind to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event is thought to induce a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.
The primary signaling pathway associated with mGluR5 activation is the Gqα-mediated cascade. Upon activation by glutamate, mGluR5 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By negatively modulating mGluR5, this compound is expected to attenuate this signaling cascade.
Preclinical Data
Quantitative Data
At the time of this report, specific quantitative preclinical data for this compound, such as in vitro binding affinity (IC50, Ki), receptor selectivity, and in vivo pharmacokinetic parameters, are not publicly available. The following table is provided as a template for when such data becomes accessible.
Table 1: In Vitro Pharmacology of this compound (Data Not Available)
| Parameter | Assay Type | Value | Species | Reference |
|---|---|---|---|---|
| mGluR5 Binding Affinity (IC50) | Radioligand Binding Assay | N/A | Human | N/A |
| mGluR5 Functional Antagonism (IC50) | Calcium Mobilization Assay | N/A | Rat | N/A |
| Selectivity vs. mGluR1 | Binding/Functional Assay | N/A | Human | N/A |
| Selectivity vs. other mGluRs | Binding/Functional Assay | N/A | Human | N/A |
| Off-target Profile (e.g., CEREP panel) | Broad Ligand Binding Panel | N/A | Various | N/A |
Table 2: Preclinical Pharmacokinetics of this compound (Data Not Available)
| Parameter | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Pharmacokinetics | Rat | IV | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Rat | PO | N/A | N/A | N/A | N/A | N/A | N/A | N/A | |
| Dog | IV | N/A | N/A | N/A | N/A | N/A | N/A | N/A | |
| Dog | PO | N/A | N/A | N/A | N/A | N/A | N/A | N/A | |
| Monkey | IV | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| | Monkey | PO | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Toxicology
A significant finding in the preclinical assessment of this compound comes from a toxicology study conducted in cynomolgus macaques. In this study, orally administered this compound, along with two other mGluR5 negative allosteric modulators (PF-06297470 and PF-06462894), was associated with the development of skin lesions. These lesions were consistent with a delayed type-IV hypersensitivity reaction. This finding highlights a potential safety and tolerability concern for this class of compounds and specifically for this compound.
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are not available in the public domain. However, standard methodologies for characterizing mGluR5 NAMs are well-established in the scientific literature.
In Vitro Binding and Functional Assays (General Methodology)
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for mGluR5, competitive binding assays are typically performed using cell membranes expressing the receptor and a radiolabeled mGluR5 ligand (e.g., [3H]MPEP). The ability of increasing concentrations of this compound to displace the radioligand is measured.
-
Functional Assays (Calcium Mobilization): To assess the functional antagonist potency (IC50), cells expressing mGluR5 are loaded with a calcium-sensitive dye. The ability of this compound to inhibit the increase in intracellular calcium induced by a sub-maximal concentration of glutamate is quantified.
Conclusion and Future Directions
This compound is a metabotropic glutamate receptor 5 negative allosteric modulator. While the therapeutic rationale for mGluR5 NAMs is well-documented, the publicly available data on this compound is currently limited. A key piece of information is the observation of skin lesions in a non-human primate toxicology study, which warrants further investigation into the immunological effects of this compound and potentially this class of molecules. The future development of this compound would be contingent on a thorough assessment of its safety profile and the public disclosure of comprehensive preclinical data on its potency, selectivity, and pharmacokinetics. Researchers interested in this compound are encouraged to monitor for future publications and data releases from the developing entity.
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of IRAK4 Inhibitors: A Representative Protocol
A Note on the Compound: Initial searches for "PF-06422913" did not yield specific in vivo experimental protocols. However, extensive research on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors frequently referenced the compound PF-06650833 (Zimlovisertib) , a well-characterized IRAK4 inhibitor developed by Pfizer for autoimmune diseases.[1][2][3] This document provides a detailed, representative in vivo experimental protocol based on the established methodologies for evaluating IRAK4 inhibitors, which would be applicable to compounds like PF-06650833 and potentially this compound, assuming it belongs to the same therapeutic class.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4][5] Dysregulation of IRAK4-mediated signaling is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[1][3] Consequently, IRAK4 has emerged as a promising therapeutic target for the development of small molecule inhibitors.[2][3][5] These application notes provide detailed protocols for the in vivo evaluation of IRAK4 inhibitors in preclinical animal models, focusing on pharmacodynamic and efficacy studies.
Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the "Myddosome" complex, where IRAK4 is brought into proximity with and phosphorylates IRAK1.[4][5] This phosphorylation event initiates a downstream signaling cascade culminating in the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β.[2][4][6]
Caption: IRAK4-mediated signaling cascade initiated by TLR/IL-1R activation and the point of intervention by an IRAK4 inhibitor.
Experimental Protocols
The following protocols describe common in vivo models used to assess the pharmacodynamics and efficacy of IRAK4 inhibitors.
Lipopolysaccharide (LPS)-Induced Cytokine Release Model (Pharmacodynamics)
This acute model is used to evaluate the in vivo target engagement and pharmacodynamic effect of an IRAK4 inhibitor by measuring its ability to suppress the production of pro-inflammatory cytokines induced by the TLR4 agonist, LPS.[7][8]
Experimental Workflow:
Caption: General experimental workflow for the LPS-induced cytokine release model.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions prior to the experiment.
-
Groups:
-
Vehicle control + Saline
-
Vehicle control + LPS
-
IRAK4 inhibitor (multiple dose levels) + LPS
-
-
Dosing: Administer the IRAK4 inhibitor or vehicle via oral gavage. The specific dose will depend on the potency and pharmacokinetic profile of the compound. For a reference compound like PF-06650833, doses might range from 1 to 30 mg/kg.
-
LPS Challenge: 1-2 hours after compound administration, challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: 1-2 hours post-LPS challenge, collect blood via cardiac puncture or retro-orbital sinus into tubes containing an anticoagulant.
-
Analysis: Separate plasma and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.
-
Endpoint: Dose-dependent inhibition of LPS-induced TNF-α and IL-6 production.
Collagen-Induced Arthritis (CIA) Model (Efficacy)
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the therapeutic efficacy of anti-inflammatory compounds.[6]
Experimental Workflow:
Caption: Timeline and workflow for the collagen-induced arthritis (CIA) model.
Detailed Methodology:
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Treatment: Begin daily oral administration of the IRAK4 inhibitor or vehicle upon the first signs of arthritis (clinical score > 1). A typical dose for an IRAK4 inhibitor in this model could be around 30 mg/kg.[6]
-
Efficacy Assessment:
-
Endpoint Analysis (at study termination):
-
Endpoints: Reduction in clinical arthritis score, paw swelling, and histological markers of joint damage.
Data Presentation
Quantitative data from these in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Pharmacodynamic Activity in LPS Challenge Model
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | % Inhibition | Plasma IL-6 (pg/mL) | % Inhibition |
| Vehicle + Saline | - | Baseline | - | Baseline | - |
| Vehicle + LPS | - | X ± SEM | 0 | Y ± SEM | 0 |
| IRAK4 Inhibitor | 1 | A ± SEM | % | C ± SEM | % |
| IRAK4 Inhibitor | 10 | B ± SEM | % | D ± SEM | % |
| IRAK4 Inhibitor | 30 | C ± SEM | % | E ± SEM | % |
Table 2: Efficacy in Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg/day) | Mean Clinical Score (Day X) | Paw Thickness (mm, Day X) |
| Naive (No Disease) | - | 0 | Z ± SEM |
| Vehicle | - | X ± SEM | Y ± SEM |
| IRAK4 Inhibitor | 10 | A ± SEM | B ± SEM |
| IRAK4 Inhibitor | 30 | C ± SEM | D ± SEM |
| Positive Control | - | D ± SEM | E ± SEM |
Conclusion
The described in vivo experimental protocols provide a robust framework for the preclinical evaluation of IRAK4 inhibitors. The LPS-induced cytokine release model is essential for demonstrating in vivo target engagement and establishing a pharmacodynamic-pharmacokinetic relationship. The collagen-induced arthritis model offers a more chronic, disease-relevant setting to assess therapeutic efficacy. Together, these studies are critical for advancing novel IRAK4 inhibitors toward clinical development for the treatment of inflammatory and autoimmune diseases.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Dissolving PF-06422913 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of PF-06422913, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). These guidelines are intended to assist researchers in preparing this compound for various in vitro and in vivo experimental settings.
Introduction to this compound
This compound is a small molecule inhibitor targeting IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] By inhibiting IRAK4, this compound effectively blocks the downstream activation of key inflammatory signaling cascades, including the NF-κB and MAPK pathways, which are responsible for the production of pro-inflammatory cytokines.[2][3] This makes this compound a valuable tool for research in immunology, inflammation, and autoimmune diseases.
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).
Table 1: Solubility Data for IRAK4 Inhibitors
| Compound | Solvent | Maximum Concentration | Notes |
| PF-06650833 (Zimlovisertib) | DMSO | 62.5 mg/mL (172.95 mM) | Ultrasonic and warming to 60°C may be required. Use freshly opened DMSO as it is hygroscopic.[4] |
| IRAK4-IN-1 | DMSO | 4 mg/mL (11.85 mM) | Use fresh DMSO to avoid reduced solubility due to moisture absorption.[5] |
| IRAK-4 protein kinase inhibitor 2 | DMSO | 56 mg/mL (198.4 mM) | Use fresh DMSO.[6] |
| PF 06650833 | DMSO | 100 mM | --- |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder and anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (assuming a molecular weight similar to related compounds, e.g., ~350-450 g/mol , precise calculation should be based on the actual molecular weight), you would add the calculated volume of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the solution in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Experiments
The high-concentration DMSO stock solution must be further diluted to the final working concentration for specific assays. It is crucial to minimize the final DMSO concentration in the experimental medium, as high concentrations can be toxic to cells (typically kept below 0.5%).
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. For example, a 1:1000 dilution of a 10 mM stock solution will result in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Gently mix the working solution before adding it to the cells.
Protocol 3: Formulation for In Vivo Animal Studies
For animal studies, this compound needs to be formulated in a vehicle that is safe for administration and improves the compound's bioavailability. A common approach involves using a co-solvent system.
Table 2: Example Formulations for In Vivo Administration of IRAK4 Inhibitors
| Formulation Vehicle | Composition | Administration Route |
| PEG300/Tween-80/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral (p.o.), Intraperitoneal (i.p.) |
| SBE-β-CD in Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Oral (p.o.), Intraperitoneal (i.p.) |
| Corn Oil | 10% DMSO, 90% Corn Oil | Oral (p.o.) |
Procedure (Example using PEG300/Tween-80/Saline):
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is formed.
-
Add Tween-80 to the mixture and mix until clear.
-
Finally, add saline to the mixture to reach the final volume and mix thoroughly.
-
The final formulation should be a clear solution, ready for administration.
Signaling Pathway and Experimental Workflow
IRAK4 Signaling Pathway
This compound targets IRAK4, a key upstream kinase in the MyD88-dependent signaling pathway initiated by TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, leading to the recruitment of TRAF6 and the subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the transcription and production of various pro-inflammatory cytokines.[1][2][3]
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Experimental Workflow: In Vitro IRAK4 Inhibition Assay
This workflow outlines a general procedure for evaluating the inhibitory activity of this compound on IRAK4 in a cell-based assay.
Caption: General workflow for an in vitro IRAK4 inhibition assay.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Preclinical Evaluation of Diacylglycerol Kinase Iota (DGK-iota) Inhibitors in Rodent Models
Disclaimer: Specific in vivo dosage and administration protocols for the compound PF-06422913 are not publicly available in the referenced literature. The following application notes and protocols are based on the known function of its target, Diacylglycerol Kinase iota (DGK-iota), and established methodologies for the preclinical evaluation of novel central nervous system (CNS) targeted kinase inhibitors in rodent models. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific properties of the inhibitor being investigated.
Introduction to Diacylglycerol Kinase Iota (DGK-iota) as a Therapeutic Target
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical regulatory node in lipid signaling pathways. DGK-iota (DGKI) is one of ten mammalian DGK isoforms and is highly expressed in the brain, particularly in the hippocampus, caudate nucleus, and cerebral cortex. It plays a crucial role in neuronal signaling by modulating the balance between DAG and PA. Dysregulation of DGK-iota activity has been implicated in the pathophysiology of various neurological and psychiatric disorders, making it an attractive therapeutic target.
Inhibitors of DGK-iota, such as the conceptual compound this compound, are being investigated for their potential to modulate synaptic function and plasticity. By inhibiting DGK-iota, these compounds are hypothesized to increase the levels of DAG, which in turn can activate downstream signaling pathways involved in neuronal health and cognitive processes.
Preclinical Evaluation of DGK-iota Inhibitors in Rodent Models
The preclinical assessment of a novel DGK-iota inhibitor in rodent models typically involves a multi-tiered approach encompassing pharmacokinetic profiling, target engagement studies, efficacy evaluation in relevant disease models, and safety/toxicology assessments.
Table 1: Representative Pharmacokinetic Parameters of a Novel CNS-Penetrant DGK-iota Inhibitor in Rodents
| Parameter | Mouse | Rat |
| Route of Administration | Oral (p.o.), Intravenous (i.v.) | Oral (p.o.), Intravenous (i.v.) |
| Dosage Range (p.o.) | 1 - 30 mg/kg | 1 - 30 mg/kg |
| Dosage Range (i.v.) | 0.5 - 5 mg/kg | 0.5 - 5 mg/kg |
| Tmax (p.o.) | 0.5 - 2 hours | 1 - 4 hours |
| Half-life (t1/2) | 2 - 6 hours | 4 - 8 hours |
| Bioavailability (%) | 30 - 70% | 20 - 60% |
| Brain Penetration (Brain/Plasma Ratio) | 0.5 - 2.0 | 0.5 - 1.5 |
Note: The values presented in this table are hypothetical and serve as a general guide for a CNS-penetrant small molecule inhibitor. Actual values will be compound-specific.
Table 2: Exemplary Dosing Regimen for Efficacy Studies in Rodent Models of Neurological Disorders
| Animal Model | Therapeutic Area | Dosing Regimen (Conceptual) | Duration |
| C57BL/6J Mice | Cognitive Enhancement | 3, 10, 30 mg/kg, p.o., once daily | 14 - 28 days |
| Sprague-Dawley Rats | Depression (Forced Swim Test) | 5, 15, 45 mg/kg, p.o., single dose | 1 day |
| Transgenic Mouse Model of Alzheimer's Disease | Neuroprotection | 10 mg/kg, p.o., once daily | 3 - 6 months |
| Wistar Rats | Schizophrenia (Prepulse Inhibition) | 3, 10, 30 mg/kg, p.o., once daily | 21 days |
Note: The selection of animal models and dosing regimens should be based on the specific therapeutic hypothesis for the DGK-iota inhibitor.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Formulation: The DGK-iota inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water with 0.1% Tween 80).
-
Administration:
-
Oral (p.o.): Administer the compound by oral gavage at a dose of 10 mg/kg.
-
Intravenous (i.v.): Administer the compound via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the saphenous vein into EDTA-coated tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate plasma.
-
Brain Tissue Collection: At the final time point, euthanize the animals and collect the brain. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Analyze the concentration of the DGK-iota inhibitor in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2, bioavailability, and brain/plasma ratio) using appropriate software.
Protocol 2: Target Engagement Study in Mice
-
Animals: Male C57BL/6J mice (20-25g).
-
Drug Administration: Administer the DGK-iota inhibitor at various doses (e.g., 1, 3, 10, 30 mg/kg, p.o.).
-
Tissue Collection: At a time point corresponding to the expected Tmax, euthanize the animals and rapidly dissect the hippocampus.
-
Biomarker Analysis:
-
Prepare hippocampal lysates.
-
Measure the levels of DAG and PA using lipidomics techniques (e.g., LC-MS/MS).
-
Alternatively, assess the phosphorylation status of downstream substrates of DAG-activated pathways (e.g., Protein Kinase C substrates) via Western blotting or ELISA.
-
-
Data Analysis: Correlate the dose of the inhibitor with the changes in the DAG/PA ratio or the phosphorylation of downstream targets to determine the effective dose for target engagement in the brain.
Visualization of Signaling Pathways and Experimental Workflows
Caption: DGK-iota signaling pathway and point of inhibition.
Application Notes and Protocols: Electrophysiology Studies with PF-06422913
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06422913 is a potent and selective positive allosteric modulator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) potassium channels. These channels are the primary molecular correlates of the neuronal M-current, a subthreshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability. By enhancing the activity of Kv7.2/7.3 channels, this compound effectively suppresses neuronal hyperexcitability, making it a valuable research tool and a potential therapeutic agent for neurological disorders characterized by excessive neuronal firing, such as epilepsy and neuropathic pain.
These application notes provide a comprehensive overview of the electrophysiological characterization of this compound, including detailed protocols for in vitro studies and a summary of its effects on neuronal activity.
Mechanism of Action: Modulation of the M-Current
This compound acts as a positive allosteric modulator of heteromeric Kv7.2/7.3 channels. This modulation results in a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials. This leads to an increased open probability of the channels at subthreshold voltages, thereby enhancing the M-current. The augmented M-current stabilizes the resting membrane potential and dampens repetitive firing, effectively reducing neuronal excitability.
Quantitative Data Summary
The following table summarizes representative electrophysiological data for a potent Kv7.2/7.3 positive allosteric modulator, illustrating the expected effects of this compound.
| Parameter | Cell Type | Method | Value | Description |
| EC50 | CHO cells expressing human Kv7.2/7.3 | Automated Patch Clamp | ~100 nM | Concentration for 50% of maximal effect on channel activation. |
| ΔV50 of Activation | CHO cells expressing human Kv7.2/7.3 | Manual Patch Clamp | ~ -15 mV at 10 µM | Hyperpolarizing shift in the half-maximal activation voltage. |
| Increase in Outward Current | Rat cortical neurons | Whole-Cell Patch Clamp | ~ 2-fold at -40 mV | Fold increase in M-current amplitude at a subthreshold potential. |
| Reduction in Spike Firing | Mouse hippocampal neurons | Current Clamp | ~ 50% at 1 µM | Reduction in the number of action potentials fired in response to a depolarizing current injection. |
Experimental Protocols
Protocol 1: In Vitro Characterization using Automated Patch Clamp Electrophysiology
Objective: To determine the potency (EC50) of this compound on human Kv7.2/7.3 channels stably expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cell line stably co-expressing human KCNQ2 and KCNQ3 subunits.
-
Automated patch clamp system (e.g., QPatch, Patchliner).
-
Extracellular solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular solution (in mM): 130 K-gluconate, 10 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2 with KOH.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Culture CHO-hKv7.2/7.3 cells to 70-90% confluency.
-
Prepare a single-cell suspension using standard enzymatic dissociation methods.
-
Load the cell suspension and solutions onto the automated patch clamp system.
-
Establish whole-cell patch clamp configuration.
-
Apply a voltage protocol to elicit Kv7.2/7.3 currents. A typical protocol involves holding the cell at -80 mV and applying a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms).
-
Record baseline currents in the absence of the compound.
-
Prepare serial dilutions of this compound in the extracellular solution.
-
Apply increasing concentrations of this compound to the cells and record the corresponding currents.
-
Measure the peak outward current at a specific voltage step (e.g., -40 mV) for each concentration.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the EC50.
Protocol 2: Manual Whole-Cell Patch Clamp on Primary Neurons
Objective: To characterize the effect of this compound on the native M-current and neuronal firing properties in primary neurons.
Materials:
-
Primary neuronal culture (e.g., rat cortical or hippocampal neurons) or acute brain slices.
-
Manual patch clamp setup (amplifier, micromanipulator, microscope).
-
Artificial cerebrospinal fluid (aCSF) for brain slices (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 2.5 CaCl2, 1.2 MgSO4, 10 D-glucose, bubbled with 95% O2/5% CO2.
-
Extracellular solution for cultured neurons (similar to Protocol 1).
-
Intracellular solution (similar to Protocol 1).
-
This compound.
Procedure for M-Current Recording (Voltage Clamp):
-
Prepare acute brain slices or cultured neurons for recording.
-
Establish a whole-cell voltage-clamp recording from a neuron.
-
Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure all Kv7 channels are closed.
-
Apply a deactivating voltage step protocol: from a holding potential of -20 mV (where some M-current is active) to a series of hyperpolarizing steps (e.g., -30 mV to -100 mV). The slow deactivating tail current is characteristic of the M-current.
-
Record baseline M-currents.
-
Perfuse the chamber with a known concentration of this compound.
-
Repeat the voltage protocol and record the enhanced M-current.
-
To isolate the M-current, subtract the currents recorded in the presence of a specific Kv7 channel blocker (e.g., XE-991).
Procedure for Neuronal Firing (Current Clamp):
-
Establish a whole-cell current-clamp recording.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing.
-
Record the number of action potentials and the firing frequency at each current step.
-
Perfuse with this compound.
-
Repeat the current injection protocol and record the changes in firing properties.
-
Analyze the data to quantify the reduction in spike number and frequency.
Conclusion
This compound is a valuable pharmacological tool for studying the role of Kv7.2/7.3 channels in neuronal function and for exploring their potential as therapeutic targets. The protocols outlined above provide a robust framework for the electrophysiological characterization of this compound and other Kv7 channel modulators. These studies are essential for understanding the mechanism of action and for advancing the development of novel therapies for neurological disorders.
The Landscape of PF-06422913 in Behavioral Neuroscience: A Current Perspective
For researchers, scientists, and drug development professionals interested in the application of PF-06422913 in behavioral neuroscience, it is important to note that publicly available information on its specific use in this field is currently limited. While the compound name exists, detailed preclinical studies, established behavioral protocols, and comprehensive quantitative data pertaining to its effects on behavior and neural circuits are not widely documented in scientific literature or public databases.
Our comprehensive search for "this compound behavioral neuroscience," "this compound mechanism of action," "this compound preclinical studies," and "this compound protocols" did not yield specific results outlining its application in this domain. The search results tended to provide general information about the field of behavioral neuroscience or information about other, similarly named compounds.
This lack of specific data prevents the creation of detailed application notes and protocols as requested. Without established experimental evidence, it is not possible to provide summarized quantitative data, detailed methodologies for key experiments, or accurate diagrams of its signaling pathways and experimental workflows.
Moving Forward:
For researchers keen on exploring the potential of novel compounds in behavioral neuroscience, it is recommended to:
-
Monitor scientific databases and publications: New research on emerging compounds is constantly being published. Regularly searching databases like PubMed, Scopus, and Google Scholar for "this compound" may yield new information as it becomes available.
-
Investigate related compounds: If the mechanism of action of this compound is known or can be inferred, exploring the behavioral effects of other molecules with similar targets could provide a foundation for designing future studies.
-
Focus on well-documented tools: For immediate research needs, utilizing compounds with a well-established history of use in behavioral neuroscience will provide a more robust and reproducible experimental framework.
As research into new chemical entities is a dynamic process, the status of this compound may change. This document reflects the current state of publicly accessible information.
Application Notes and Protocols: PF-06422913 for Studying Synaptic Plasticity
A Comprehensive Review of a Novel Src Family Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. A key molecular player in the signaling cascades that regulate synaptic plasticity is the Src family of non-receptor tyrosine kinases. Pharmacological inhibition of these kinases offers a powerful tool to dissect their role in synaptic function and to explore potential therapeutic avenues for neurological disorders characterized by synaptic dysregulation. This document provides a detailed overview of PF-06422913, a potent and selective inhibitor of the Src family kinases, and its application in the study of synaptic plasticity. While direct studies of this compound in synaptic plasticity are not yet widely published, this document will extrapolate from the known roles of Src kinases in synaptic function and the properties of similar inhibitors to provide a framework for its use.
Mechanism of Action: Src Family Kinases in Synaptic Plasticity
Src family kinases (SFKs), including Src, Fyn, Lyn, and Yes, are critically involved in the regulation of N-methyl-D-aspartate receptor (NMDAR) function, a cornerstone of synaptic plasticity. NMDARs are glutamate-gated ion channels that, upon activation, lead to a calcium influx that triggers downstream signaling cascades for both long-term potentiation (LTP) and long-term depression (LTD).
SFKs, particularly Fyn, can directly phosphorylate the GluN2B subunit of the NMDAR. This phosphorylation event enhances NMDAR channel activity and stabilizes the receptor at the postsynaptic density.[1] By modulating NMDAR function, SFKs play a pivotal role in the induction of synaptic plasticity. Inhibition of SFKs is therefore expected to reduce NMDAR-mediated currents and impair the induction of LTP.
Data Presentation: Expected Effects of this compound on Synaptic Plasticity
Based on the known role of Src family kinases, the following table summarizes the anticipated effects of this compound on key parameters of synaptic plasticity. These are hypothesized effects and require experimental validation.
| Parameter | Expected Effect of this compound | Rationale |
| Basal Synaptic Transmission | No significant change | Inhibition of SFKs is not expected to alter baseline neurotransmission, which is primarily mediated by AMPA receptors. |
| Long-Term Potentiation (LTP) Induction | Inhibition | Reduced phosphorylation and activity of NMDARs will likely impair the calcium influx necessary to trigger LTP. |
| Long-Term Potentiation (LTP) Expression | Potential reduction | Sustained SFK activity may be required for the maintenance of LTP. |
| Long-Term Depression (LTD) Induction | Potential modulation | The role of SFKs in LTD is less clear, but as it is also an NMDAR-dependent process, modulation is expected. |
| NMDA Receptor-mediated EPSCs | Reduction in amplitude | Decreased phosphorylation of GluN2B subunits is expected to reduce NMDAR channel conductance. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on synaptic plasticity using rodent hippocampal slices, a standard model system.
Protocol 1: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To determine the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
This compound (stock solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2/5% CO2.
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig with amplifier, digitizer, and stimulation unit
-
Glass microelectrodes (for recording and stimulation)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., C57BL/6 mouse, 4-6 weeks old).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.
-
-
Drug Application:
-
After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1, 10, 100 nM). A vehicle control (aCSF with DMSO) should be run in parallel.
-
Continue recording baseline fEPSPs for at least 20 minutes in the presence of the drug.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after LTP induction to assess the maintenance of potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP between control and this compound-treated slices.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents
Objective: To directly measure the effect of this compound on NMDA receptor-mediated synaptic currents.
Materials:
-
Same as Protocol 1, with the addition of:
-
Internal solution for patch pipette (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.2 EGTA, pH 7.25.
-
Picrotoxin (B1677862) (100 µM) to block GABAA receptors.
-
NBQX or CNQX (10 µM) to block AMPA receptors.
Procedure:
-
Slice Preparation and Recording Setup:
-
Prepare hippocampal slices as described in Protocol 1.
-
Visually identify CA1 pyramidal neurons using DIC microscopy.
-
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of NMDA receptors.
-
-
Isolation of NMDA Receptor Currents:
-
Perfuse the slice with aCSF containing picrotoxin and an AMPA receptor antagonist (NBQX or CNQX) to isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
-
Drug Application and Data Acquisition:
-
Record baseline NMDA receptor-mediated EPSCs evoked by stimulation of the Schaffer collaterals.
-
Apply this compound to the bath and record the effect on the EPSC amplitude.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated EPSCs.
-
Compare the EPSC amplitude before and after the application of this compound.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Signaling pathway of Src family kinase in LTP.
Caption: Workflow for LTP experiment.
This compound, as a selective Src family kinase inhibitor, represents a valuable tool for investigating the molecular mechanisms of synaptic plasticity. The protocols and expected outcomes described here provide a solid foundation for researchers to explore the specific roles of SFKs in learning and memory processes. Further studies are warranted to fully characterize the effects of this compound on different forms of synaptic plasticity and to evaluate its potential as a modulator of cognitive function.
References
Application of Small Molecule Inhibitors in Fragile X Syndrome Research: A Review of Preclinical and Clinical Approaches
Introduction
Fragile X syndrome (FXS) is the most prevalent inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder.[1][2][3][4][5][6] The syndrome arises from a mutation in the FMR1 gene on the X chromosome, which leads to the silencing of the gene and a subsequent deficiency of the Fragile X Messenger Ribonucleoprotein (FMRP).[2][3][4][5][6][7][8][9][10] FMRP is an RNA-binding protein that plays a critical role in regulating protein synthesis, particularly at the synapse, which is essential for normal brain development and function.[2][3][8][11][12] Its absence results in dysregulated signaling pathways and synaptic dysfunction, leading to the cognitive, behavioral, and physical characteristics associated with FXS.[2][4][8]
Extensive research has focused on understanding the molecular consequences of FMRP deficiency to identify therapeutic targets. This has led to the investigation of various small molecule inhibitors aimed at correcting the downstream effects of FMRP loss. While a search for the specific compound PF-06422913 in the context of Fragile X syndrome research did not yield direct results, this document provides a comprehensive overview of the application of other well-studied small molecule inhibitors in FXS research, based on available scientific literature. This includes inhibitors of metabotropic glutamate (B1630785) receptor 5 (mGluR5), phosphodiesterase-4D (PDE4D), and phosphoinositide 3-kinase (PI3K).
Key Signaling Pathways in Fragile X Syndrome
The absence of FMRP leads to the dysregulation of several key signaling pathways crucial for synaptic plasticity.
-
mGluR5 Signaling: The "mGluR theory of Fragile X" posits that FMRP acts as a brake on mGluR5-dependent protein synthesis.[7] In the absence of FMRP, this pathway becomes overactive, leading to excessive protein production and altered synaptic function.[7][13]
-
cAMP Signaling: Cyclic AMP (cAMP) signaling is also dysregulated in FXS models.[14] This pathway is critical for learning and memory.
-
PI3K-mTOR Signaling: The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and protein synthesis, is overactive in the absence of FMRP.[2][11]
These pathways have become primary targets for the development of small molecule inhibitors to ameliorate FXS-related phenotypes.
Application Notes and Protocols
mGluR5 Antagonists
Application Note: Antagonists of mGluR5 have been a major focus of therapeutic development for FXS. The rationale is to dampen the excessive signaling resulting from the absence of FMRP's inhibitory control. Both genetic reduction of mGluR5 and pharmacological inhibition have shown promise in rescuing various FXS-related phenotypes in animal models, including altered synaptic plasticity and behavioral deficits.[10] However, clinical trials with mGluR5 negative allosteric modulators (NAMs), such as AFQ056, have yielded disappointing results, highlighting the complexity of translating preclinical findings to human patients.[15]
Quantitative Data Summary: mGluR5 Antagonists
| Compound | Model System | Key Finding | Reference |
| MPEP | Fmr1 KO mice | Rescued behavioral and cognitive deficits. Reduced audiogenic seizures. | [10] |
| AFQ056 | Humans (FXS) | Phase 2a trials showed safety and signals of efficacy. | [15] |
| AFQ056 | Humans (FXS, children) | FXLEARN trial showed no efficacy in improving outcomes. | [15] |
Experimental Protocol: Assessment of Audiogenic Seizures in Fmr1 KO Mice
This protocol is adapted from studies assessing the efficacy of mGluR5 antagonists in a mouse model of FXS.
Objective: To determine if a test compound can reduce the incidence and severity of audiogenic seizures in Fmr1 knockout (KO) mice.
Materials:
-
Fmr1 KO mice and wild-type littermate controls
-
Test compound (e.g., MPEP) dissolved in an appropriate vehicle
-
Vehicle control
-
Sound-attenuating chamber equipped with a speaker and video recording system
-
Sound generator capable of producing a high-intensity stimulus (e.g., 120 dB)
Procedure:
-
Habituation: Place a mouse individually into the testing chamber and allow it to acclimate for 5 minutes.
-
Drug Administration: Administer the test compound or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the seizure induction.
-
Seizure Induction: After the drug has had sufficient time to take effect, expose the mouse to a high-intensity auditory stimulus (e.g., a 120 dB siren) for a fixed duration (e.g., 60 seconds).
-
Observation and Scoring: Video record the mouse's behavior during the stimulus presentation. Score the seizure severity based on a standardized scale (e.g., from wild running to tonic-clonic seizures and death).
-
Data Analysis: Compare the incidence and severity scores of seizures between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for severity scores).
PDE4D Inhibitors
Application Note: Dysregulation of cAMP metabolism is a consistent finding in FXS models.[14] Phosphodiesterase-4D (PDE4D) is an enzyme that degrades cAMP. In FXS, PDE4D may be overactive, leading to lower levels of cAMP. Inhibiting PDE4D is hypothesized to restore cAMP levels and improve downstream signaling related to cognition. BPN14770 is a PDE4D negative allosteric modulator that has shown promise in preclinical studies.[14]
Quantitative Data Summary: PDE4D Inhibitors
| Compound | Model System | Key Finding | Reference |
| BPN14770 | Fmr1 KO mice | Reduced hyperarousal, improved social interaction, and nesting behavior. Improved dendritic spine morphology. | [14] |
| BPN14770 | Humans (FXS, adult males) | Showed significant cognitive improvement in language-related domains. | [16] |
Experimental Protocol: Social Interaction Test in Fmr1 KO Mice
This protocol is used to assess social behavior, a core deficit in FXS, and the potential therapeutic effects of compounds like BPN14770.
Objective: To evaluate the effect of a test compound on social interaction in Fmr1 KO mice.
Materials:
-
Three-chambered social interaction apparatus
-
Fmr1 KO test mice and wild-type littermate controls
-
Unfamiliar "stranger" mice
-
Test compound (e.g., BPN14770) and vehicle control
-
Video tracking software
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the test mouse prior to the experiment.
-
Habituation: Place the test mouse in the central chamber of the apparatus and allow it to explore all three chambers for 10 minutes.
-
Sociability Phase: Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the test mouse back in the central chamber and allow it to explore for 10 minutes.
-
Social Novelty Phase: Replace the empty cage with a second, novel "stranger" mouse in a wire cage. Allow the test mouse to explore for another 10 minutes.
-
Data Analysis: Use video tracking software to measure the time the test mouse spends in each chamber and the time it spends interacting with each wire cage (e.g., sniffing). Calculate a sociability index (time with stranger 1 vs. empty cage) and a social novelty index (time with novel stranger 2 vs. familiar stranger 1). Compare these indices between treatment groups.
PI3K Inhibitors
Application Note: The PI3K signaling pathway is overactivated in FXS models.[17] The p110β isoform of PI3K is directly regulated by FMRP.[17] Inhibition of p110β has been shown to correct behavioral and biochemical abnormalities in Fmr1 KO mice. GSK6A is a compound that has been used in preclinical studies to target this pathway.[17]
Quantitative Data Summary: PI3K Inhibitors
| Compound | Model System | Key Finding | Reference |
| GSK6A | Fmr1 KO mice | Relieved symptomatic behaviors such as impaired social interactions and inflexible decision making. Normalized dendritic spine densities in the hippocampus with 10-day treatment. | [17] |
Experimental Protocol: Western Blot for Phosphorylated S6 Kinase (p-S6K)
This protocol measures the activity of the PI3K/mTOR pathway by assessing the phosphorylation of a downstream effector, S6 Kinase.
Objective: To determine if a PI3K inhibitor reduces the elevated levels of p-S6K in cellular or animal models of FXS.
Materials:
-
Brain tissue lysates from Fmr1 KO and wild-type mice (treated with test compound or vehicle) or patient-derived cells.
-
Protein lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-S6K, anti-total S6K, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize tissue or lyse cells in lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6K and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply a chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total S6K to normalize the p-S6K signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-S6K signal to total S6K and/or the loading control. Compare the normalized p-S6K levels between different experimental groups.
Conclusion
The study of small molecule inhibitors in Fragile X syndrome research has significantly advanced our understanding of the molecular underpinnings of the disorder. While the initial focus on mGluR5 antagonists has faced challenges in clinical translation, it has paved the way for exploring other promising targets like PDE4D and PI3K. The experimental protocols and data presented here for representative compounds illustrate the methodologies used to evaluate potential therapeutics for FXS. Future research, potentially involving combination therapies and the use of patient-derived cellular models, will be crucial in the development of effective treatments for individuals with Fragile X syndrome.[12][13][18][19]
References
- 1. Molecular analysis of FMR1 alleles for fragile X syndrome diagnosis and patient stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragile X syndrome: causes, diagnosis, mechanisms, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of molecular pathways in the Fragile X Syndrome: insights into Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overlapping Molecular Pathways Leading to Autism Spectrum Disorders, Fragile X Syndrome, and Targeted Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigating cell-specific effects of FMRP deficiency on spiny projection neurons in a mouse model of Fragile X syndrome [frontiersin.org]
- 6. Investigating cell-specific effects of FMRP deficiency on spiny projection neurons in a mouse model of Fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newly Discovered Regulatory Pathways in Fragile X • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 8. oaepublish.com [oaepublish.com]
- 9. Molecular analysis of Fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragile X syndrome: Mechanistic insights and therapeutic avenues regarding the role of potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Fragile X Syndrome-Specific Molecular Markers in Human Fibroblasts: A Useful Model to Test the Efficacy of Therapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Multiple Behavior Phenotypes of the Fragile-X Syndrome Mouse Model Respond to Chronic Inhibition of Phosphodiesterase-4D (PDE4D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Challenges in developing therapies in fragile X syndrome: how the FXLEARN trial can guide research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fragile X: New drug strategy corrects behavior/biochemical measures in mouse model | EurekAlert! [eurekalert.org]
- 18. Small Molecule Modulators of Lithium for Treatment of Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 19. RePORT ⟩ RePORTER [reporter.nih.gov]
PF-06422913: A Potent and Selective mGluR5 Negative Allosteric Modulator for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06422913 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Developed by Pfizer, this compound belongs to the pyrazolo[3,4-d]pyrimidine chemical class and has been utilized as a tool compound in preclinical studies investigating the role of mGluR5 in neurological disorders. Its chemical name is 1-Methyl-6-(2-pyridinylmethoxy)-3-[4-(trifluoromethyl)-3-pyridinyl]-1H-pyrazolo[3,4-b]pyrazine, and its CAS number is 1539296-46-2.
These application notes provide a summary of the available data on this compound, along with detailed protocols for its use in key in vitro and in vivo experiments. This information is intended to guide researchers in utilizing this compound as a tool to explore mGluR5 biology and its therapeutic potential.
Data Presentation
In Vitro Pharmacology
| Parameter | Value | Cell Line | Assay Description |
| IC50 | 4.8 nM | HEK293 cells expressing rat mGluR5 | Inhibition of glutamate-induced calcium flux. |
Note: Further quantitative data such as Ki and selectivity against other mGluR subtypes and off-target proteins are not publicly available in the reviewed literature.
In Vivo Suitability
While specific pharmacokinetic data for this compound is not detailed in the available literature, related compounds from the same Pfizer mGluR5 NAM program were designed for CNS indications, suggesting that optimization for brain penetration was likely a key consideration in their development.
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Activation of mGluR5, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream kinases. As a negative allosteric modulator, this compound binds to a site on the receptor distinct from the glutamate binding site and inhibits this signaling cascade.
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
In Vitro: Calcium Mobilization Assay for IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to inhibit glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
Materials:
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HEK293 cells stably expressing rat mGluR5
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
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Calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM)
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Pluronic F-127
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L-glutamate (agonist)
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This compound
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384-well black, clear-bottom microplates
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Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)
Protocol:
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Cell Plating:
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Seed HEK293-mGluR5 cells into 384-well plates at a density of 20,000-40,000 cells per well in their standard growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127 in Assay Buffer.
-
Aspirate the growth medium from the cell plate and add 20 µL of the dye loading solution to each well.
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Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to create a concentration range (e.g., from 1 nM to 10 µM).
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Prepare a solution of L-glutamate in Assay Buffer at a concentration that elicits a response of approximately 80% of the maximum (EC80). This concentration needs to be predetermined in a separate agonist dose-response experiment.
-
-
Assay Measurement:
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Place the dye-loaded cell plate into the fluorescence plate reader.
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Add the diluted this compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add the EC80 concentration of L-glutamate to all wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the calcium flux.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal change for each well after the addition of glutamate.
-
Normalize the data to the response of wells containing only the glutamate solution (100% activity) and wells with no glutamate (0% activity).
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Plot the normalized response against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for in vitro IC50 determination of this compound.
In Vivo: Assessment of CNS Effects in Rodent Models
This protocol provides a general framework for evaluating the in vivo activity of this compound in rodent models of neurological or psychiatric disorders where mGluR5 modulation is hypothesized to have a therapeutic effect. The specific model will depend on the research question (e.g., models of anxiety, depression, or Parkinson's disease).
Materials:
-
This compound
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Vehicle solution (e.g., 10% Tween 80 in saline)
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Appropriate rodent strain for the chosen behavioral model
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Standard laboratory animal housing and testing equipment
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Dosing equipment (e.g., oral gavage needles, injection syringes)
Protocol:
-
Compound Formulation:
-
Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 5-10 mL/kg for oral administration in mice).
-
Ensure the formulation is homogenous before each administration.
-
-
Animal Acclimation and Dosing:
-
Acclimate the animals to the housing and testing environment for a sufficient period before the experiment.
-
Randomly assign animals to treatment groups (vehicle and different doses of this compound).
-
Administer the compound or vehicle at a specified time before the behavioral test. The pre-treatment time should be determined based on the expected time to maximum plasma and brain concentrations (Tmax), if known, or based on preliminary pharmacokinetic studies.
-
-
Behavioral Testing:
-
Conduct the behavioral test according to the established protocol for the chosen model. Examples include:
-
Anxiety: Elevated Plus Maze, Light-Dark Box
-
Depression: Forced Swim Test, Tail Suspension Test
-
Parkinson's Disease (L-DOPA-induced dyskinesia): Abnormal Involuntary Movement (AIMs) scoring in a relevant animal model.
-
-
-
Data Collection and Analysis:
-
Record the relevant behavioral parameters for each animal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
-
(Optional) Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Analyze the samples to determine the plasma and brain concentrations of this compound.
-
Correlate the drug concentrations with the observed behavioral effects to establish a PK/PD relationship.
Caption: General workflow for in vivo evaluation of this compound.
Selectivity and Off-Target Considerations
While specific selectivity data for this compound is not publicly available, it has been reported that this compound, along with others from the same Pfizer program, did not show notable off-target pharmacology in a standard safety assessment panel. However, as with any tool compound, it is crucial for researchers to independently verify its selectivity for their specific experimental system, especially when interpreting novel findings. This can be achieved by testing the compound's activity against other mGluR subtypes and a panel of other relevant receptors, ion channels, and enzymes.
Conclusion
This compound is a valuable research tool for investigating the role of mGluR5 in the central nervous system. Its high potency as a negative allosteric modulator allows for the effective in vitro and in vivo blockade of mGluR5 signaling. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies. It is recommended that users optimize these protocols for their specific experimental conditions and consider further characterization of the compound's selectivity and pharmacokinetic properties to ensure robust and interpretable results.
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Following Treatment with a Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression and localization of specific proteins within the cellular context of tissues. When evaluating the efficacy of small molecule inhibitors, such as the hypothetical compound PF-06422913, IHC allows for the direct assessment of target engagement and the modulation of downstream signaling pathways. This document provides a comprehensive protocol for performing IHC on tissues treated with a small molecule inhibitor, using a generic framework that can be adapted to specific research needs.
Note: As the specific molecular target of this compound is not publicly available, this protocol will use the well-characterized PI3K/Akt/mTOR signaling pathway as an illustrative example of how to assess the effects of a targeted kinase inhibitor. Researchers should substitute the antibodies and expected outcomes based on the known mechanism of action of their specific inhibitor.
Data Presentation: Quantifying Changes in Protein Expression
To objectively assess the impact of the inhibitor treatment, quantitative analysis of IHC staining is recommended. The Histoscore (H-Score) is a commonly used method that combines both the intensity of staining and the percentage of positively stained cells.
H-Score Calculation:
H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity)
-
Intensity Levels: 0 (no staining), 1+ (weak staining), 2+ (moderate staining), 3+ (strong staining).
-
Percentage of Cells: The proportion of cells at each intensity level.
Table 1: Example H-Score Data for a Phosphorylated Target Protein (e.g., p-Akt Ser473)
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.4 | 88 ± 9 | 238 ± 40 |
| This compound (Low Dose) | 1.5 ± 0.5 | 45 ± 12 | 68 ± 25 |
| This compound (High Dose) | 0.6 ± 0.3 | 15 ± 7 | 9 ± 6 |
Table 2: Example H-Score Data for a Downstream Effector Protein (e.g., p-S6 Ser235/236)
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.6 | 82 ± 11 | 205 ± 55 |
| This compound (Low Dose) | 1.2 ± 0.4 | 35 ± 10 | 42 ± 18 |
| This compound (High Dose) | 0.4 ± 0.2 | 10 ± 5 | 4 ± 3 |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by an inhibitor.
Troubleshooting & Optimization
PF-06422913 solubility and stability issues
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides guidance on the solubility and stability of PF-06422913. Due to limited publicly available data for this compound, this resource combines known information with best-practice recommendations for handling compounds with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available supplier data, this compound is soluble in Dimethyl Sulfoxide (DMSO). Reported solubility is consistently around 10 mg/mL. For in vitro experiments, it is crucial to ensure the final concentration of DMSO in your assay is non-toxic to your cells, typically below 0.5%.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, accurately weigh the desired amount of the compound and dissolve it in high-purity, anhydrous DMSO. Gentle warming, vortexing, or brief sonication can aid in dissolution. It is recommended to prepare a concentrated stock solution (e.g., 10 mg/mL) and then make fresh dilutions into your aqueous assay buffer immediately before use.
Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. To mitigate this, try the following:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and dispersion. Avoid adding the aqueous buffer to the DMSO stock.
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Use a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in the final assay buffer can help maintain solubility. However, this must be validated for compatibility with your specific assay.
Q4: What are the recommended storage conditions for this compound?
A4: Store this compound as a solid powder in a tightly sealed container, protected from light, in a dry and dark environment. While specific long-term stability data is not available, a common recommendation for similar compounds is storage at low temperatures. Stock solutions in DMSO should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Q5: Is there any information on the stability of this compound in solution?
A5: Specific stability data for this compound in various solvents and over time has not been found in publicly available resources. It is best practice to assume that solutions may have limited stability and to prepare fresh working solutions for each experiment from a frozen stock. If long-term experiments are planned, it is advisable to conduct an in-house stability study.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Assay Results
This is often linked to solubility and stability issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent assay results.
Corrective Actions:
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Visual Inspection: Before running your assay, visually inspect your diluted solutions for any signs of precipitation (cloudiness, particles).
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Centrifugation: If precipitation is suspected in a microplate, centrifuge the plate briefly to pellet any precipitate before taking readings.
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Fresh Solutions: Always prepare working solutions fresh from a concentrated stock immediately before use. Avoid using diluted solutions that have been stored.
Issue 2: Low or No Observed Activity
This could be due to the compound not being fully dissolved and available to interact with the target.
Troubleshooting Workflow
Technical Support Center: Optimizing Small Molecule Concentration in Cell Culture
Disclaimer: Specific information regarding "PF-06422913," including its mechanism of action and established effective concentrations, is not publicly available. The following guide provides a general framework for researchers to determine the optimal concentration of a novel or poorly characterized small molecule inhibitor in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I have a new inhibitor, this compound. Where do I start to determine the optimal concentration for my cell line?
A1: The process of determining the optimal concentration for a new inhibitor involves a multi-step approach. It is recommended to start with a broad concentration range to assess cytotoxicity and then narrow down to a more precise range for your specific biological question. A typical workflow includes:
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Literature Review: Search for information on related compounds or the target pathway to estimate a potential effective concentration range.
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Solubility Testing: Ensure the compound is soluble in your chosen solvent (e.g., DMSO) and that the final solvent concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.1%).
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Cytotoxicity Assay: Perform a dose-response experiment over a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the concentration at which the compound affects cell viability.
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Target Engagement/Phenotypic Assay: Once a non-toxic range is established, perform a dose-response experiment to measure the effect on your target of interest (e.g., inhibition of protein phosphorylation, change in gene expression, or a specific cellular phenotype).
Q2: How should I prepare and store the stock solution for this compound?
A2: Proper preparation and storage of your inhibitor stock solution are critical for reproducible results.
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Solvent Selection: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). Always confirm the solubility of your specific compound.
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Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) to minimize the volume of solvent added to your cell culture medium.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Always consult the manufacturer's data sheet for specific storage recommendations.
Q3: I am observing significant cell death even at low concentrations of the inhibitor. What could be the cause?
A3: High cytotoxicity at low concentrations can be due to several factors:
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Compound-Specific Toxicity: The inhibitor may have off-target effects that are inherently toxic to the cells.
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to test this.
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Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound or class of inhibitors.
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Incorrect Concentration: Double-check your stock solution calculations and dilutions.
Q4: I am not observing any effect of the inhibitor, even at high concentrations. What should I do?
A4: A lack of an observable effect can be due to several reasons:
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Inactive Compound: The compound may have degraded due to improper storage or handling.
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Low Potency: The inhibitor may not be potent enough to elicit a response in your chosen cell line or assay.
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Cell Line Resistance: The target pathway may not be active or critical in your specific cell line.
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Incorrect Assay: The experimental endpoint you are measuring may not be the most sensitive readout for the inhibitor's activity.
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Solubility Issues: The compound may be precipitating out of solution at higher concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate in Media | The compound has poor solubility in aqueous media. | - Lower the final concentration of the inhibitor.- Increase the serum concentration in the media if your experiment allows.- Test a different solvent for the stock solution. |
| Inconsistent Results | - Inconsistent cell seeding density.- Variability in inhibitor dilution.- Cell passage number is too high. | - Ensure a single-cell suspension and accurate cell counting.- Prepare fresh dilutions for each experiment.- Use cells within a consistent and low passage number range. |
| High Background Signal in Assay | - Reagent issue.- High cell confluence. | - Check the expiration date and proper storage of assay reagents.- Optimize cell seeding density to avoid overgrowth. |
Experimental Protocols
Protocol: Determining IC50 using a Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or other inhibitor)
-
DMSO (or appropriate solvent)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of the inhibitor in complete medium. It is recommended to test a wide range of concentrations initially (e.g., 100 µM down to 1 nM).
-
Include a "vehicle-only" control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment" control (medium only).
-
Remove the medium from the cells and add 100 µL of the appropriate inhibitor dilution or control medium.
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Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
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Read the absorbance at 570 nm using a plate reader.
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-
Data Analysis:
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Subtract the absorbance of the blank wells (medium only) from all other wells.
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Normalize the data to the vehicle-only control (set to 100% viability).
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Plot the percent viability versus the log of the inhibitor concentration.
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Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
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Visualizations
Caption: Workflow for determining the optimal concentration of a novel inhibitor.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting flowchart for a lack of inhibitor effect.
Technical Support Center: PF-06422913 (using PF-05180999 as a representative PDE2A inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective phosphodiesterase 2A (PDE2A) inhibitor, PF-05180999. This compound serves as a representative for troubleshooting the in vivo delivery of PF-06422913 and other similar PDE2A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-05180999?
PF-05180999 is a potent and highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme.[1] PDE2A is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers.[2] By inhibiting PDE2A, PF-05180999 leads to an increase in the intracellular levels of both cAMP and cGMP.[2][3] This elevation in second messengers can, in turn, modulate the activity of downstream signaling pathways, such as those involving protein kinase A (PKA) and protein kinase G (PKG), which are important for various physiological processes, including synaptic plasticity and memory.[2]
Q2: What are the key characteristics of PF-05180999 for in vivo studies?
PF-05180999 is a brain-penetrant compound, making it suitable for neurological and psychiatric research.[4] Preclinical studies have demonstrated its oral bioavailability and its ability to increase cGMP levels in the brain of mice in a dose-dependent manner.[4] It exhibits high selectivity for PDE2A, which minimizes off-target effects.[1]
Q3: What are the recommended storage conditions for PF-05180999?
For long-term storage, PF-05180999 should be stored at -20°C.
Troubleshooting In Vivo Delivery
Q4: I am observing poor solubility of PF-05180999 when preparing my formulation. What can I do?
PF-05180999 is soluble in DMSO and ethanol (B145695) up to 50 mM. If you are experiencing solubility issues, consider the following:
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Vehicle Composition: For in vivo studies, a multi-component vehicle system is often necessary. A formulation used for a similar PDE2A inhibitor involved a stepwise solubilization in 10% DMSO, 10% Cremophor EL, 30% PEG 400, 10% propylene (B89431) glycol, and 40% H₂O.[5] It is crucial to vortex the solution at each step to ensure complete dissolution.[5]
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
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Fresh Preparation: It is recommended to prepare the dosing solution fresh on the day of the experiment to avoid potential precipitation over time.
Q5: My animals are showing signs of distress or adverse effects after administration. What could be the cause?
Adverse effects can stem from several factors:
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Vehicle Toxicity: The vehicle itself, especially at high concentrations of solvents like DMSO, can cause local irritation or systemic toxicity. It is essential to conduct a vehicle-only control group to assess any vehicle-related effects.
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Dose: The administered dose might be too high. While effective doses in rats have been reported as low as 0.3 mg/kg orally, higher doses may lead to toxicity.[6] A dose-response study is recommended to determine the optimal therapeutic window with minimal side effects.
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Route of Administration: The route of administration can influence the pharmacokinetic profile and potential for local irritation. Intraperitoneal injections of solutions containing DMSO can cause peritonitis. If using this route, ensure the DMSO concentration is as low as possible. Oral gavage is generally a well-tolerated route for this compound.[4]
Q6: I am not observing the expected therapeutic effect in my animal model. What are some potential reasons?
Several factors could contribute to a lack of efficacy:
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Inadequate Brain Penetration: While PF-05180999 is brain-penetrant, factors such as the formulation and individual animal physiology can affect the extent of brain exposure.[4] Preclinical data in rats show a free brain/plasma ratio approaching unity, indicating good brain penetration.[4]
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Insufficient Target Engagement: The dose might be too low to achieve sufficient inhibition of PDE2A in the brain. It has been shown that PF-05180999 causes a dose-dependent increase in cGMP levels in the mouse brain.[4] Measuring this pharmacodynamic marker can help confirm target engagement.
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Metabolism and Clearance: The compound may be rapidly metabolized and cleared, resulting in a short duration of action. Refer to the pharmacokinetic data to ensure that the timing of your behavioral or endpoint measurements aligns with the peak plasma and brain concentrations of the compound.
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Animal Model: The chosen animal model may not be appropriate for the therapeutic hypothesis being tested.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of PF-05180999
| Property | Value | Reference |
| Molecular Weight | 414.39 g/mol | |
| Formula | C₁₉H₁₇F₃N₈ | |
| Purity | ≥98% | |
| IC₅₀ for PDE2A | 1 nM | [1] |
| Selectivity | >2000-fold over PDE10A | [1] |
| Solubility in DMSO | Up to 50 mM | |
| Solubility in Ethanol | Up to 50 mM |
Table 2: Preclinical Pharmacokinetic Parameters of PF-05180999 in Rats
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Unbound Brain/Plasma Ratio | Reference |
| PF-05180999 | Oral | 0.3 | Data not available | Data not available | Data not available | Approaching unity | [4] |
| PF-05180999 | Subcutaneous | 10 or 30 | Data not available | Data not available | Data not available | Data not available |
Note: Specific Cmax, Tmax, and AUC values for PF-05180999 in rats were not consistently available in the reviewed literature. Researchers should perform their own pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of PF-05180999 Formulation for Oral Administration in Rats
Materials:
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PF-05180999 powder
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Dimethyl sulfoxide (B87167) (DMSO)
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Cremophor EL
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Polyethylene glycol 400 (PEG 400)
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Propylene glycol
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Sterile water
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Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of PF-05180999 powder in a sterile microcentrifuge tube.
-
Add 10% of the final desired volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Add 10% of the final volume of Cremophor EL and vortex.
-
Add 30% of the final volume of PEG 400 and vortex.
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Add 10% of the final volume of propylene glycol and vortex.
-
Add the remaining 40% of the final volume with sterile water.
-
Vortex the final solution until it is clear and homogenous.
-
Prepare the formulation fresh before each experiment.
Protocol 2: Oral Administration of PF-05180999 to Rats
Materials:
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Prepared PF-05180999 formulation
-
Rat oral gavage needles (flexible tip recommended)
-
Appropriately sized syringes
Procedure:
-
Accurately calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose.
-
Gently restrain the rat.
-
Insert the gavage needle into the side of the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
Visualizations
Caption: PDE2A Signaling Pathway and the Mechanism of Action of PF-05180999.
Caption: Troubleshooting Workflow for In Vivo Delivery of PF-05180999.
References
- 1. PF 05180999 | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 2. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: PF-06422913
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-06422913, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an orally active, potent, and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5)[1][2][3]. It does not act on the glutamate binding site but rather on an allosteric site to negatively modulate the receptor's activity.
Q2: What was the intended therapeutic application of this compound?
This compound was developed for the treatment of levodopa-induced dyskinesia in Parkinson's disease[4]. However, the compound did not advance to clinical development[4].
Q3: Are there any known off-target effects for this compound?
While specific off-target binding data for this compound is not extensively published, the class of mGluR5 NAMs has been associated with certain off-target activities. For instance, the prototypical mGluR5 NAM, MPEP, has been shown to be a competitive NMDA antagonist, which can lead to side effects such as hallucinations[1]. Both MPEP and another common tool compound, MTEP, are also known to inhibit the hepatic enzyme CYP1A2, potentially leading to drug-drug interactions[1].
A related compound from the same pyrazolopyrazine series developed by Pfizer, PF-06297470, was reported to cause macroscopic skin lesions in a 90-day non-human primate toxicology study. These lesions were consistent with a delayed type IV hypersensitivity reaction, suggesting a potential for immunotoxicity[4]. Given the structural similarity and shared therapeutic target, this finding is a critical consideration for researchers working with this compound.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes or Adverse Events in Preclinical Models
Potential Cause: Off-target effects or mechanism-based toxicities associated with mGluR5 modulation.
Troubleshooting Steps:
-
Review the literature for known effects of mGluR5 NAMs: Be aware of potential central nervous system (CNS) effects such as anxiety, psychosis, or cognitive impairment, which have been observed with some mGluR5 modulators in clinical and preclinical studies[5][6].
-
Monitor for skin-related adverse events: Given the findings with a structurally related compound (PF-06297470), carefully monitor for any signs of skin irritation, inflammation, or lesions in animal models[4]. If observed, consider histopathological analysis to investigate for signs of a hypersensitivity reaction.
-
Assess for potential drug-drug interactions: If using this compound in combination with other compounds, consider the possibility of CYP enzyme inhibition, particularly CYP1A2[1]. This could lead to altered metabolism and exposure of co-administered drugs.
-
Consider a lower dose or a different dosing regimen: Unexpected effects may be dose-dependent. Reducing the dose or altering the frequency of administration may help to mitigate off-target or exaggerated pharmacological effects.
-
Use a structurally unrelated mGluR5 NAM as a control: To determine if the observed effect is specific to the chemical scaffold of this compound or is a class effect of mGluR5 NAMs, consider using a tool compound from a different chemical series in parallel experiments.
Issue 2: Inconsistent or Unexplained Experimental Results
Potential Cause: Variability in experimental conditions or uncharacterized off-target activities.
Troubleshooting Steps:
-
Ensure compound integrity and purity: Verify the identity and purity of your this compound sample using appropriate analytical methods (e.g., LC-MS, NMR).
-
Standardize experimental protocols: Ensure consistency in vehicle formulation, route of administration, and timing of assessments.
-
Measure compound exposure: Whenever possible, measure the plasma and/or tissue concentrations of this compound to correlate pharmacokinetic profiles with observed pharmacodynamic effects.
-
Evaluate potential off-target liabilities: If you suspect an off-target effect is confounding your results, consider screening this compound against a panel of receptors and enzymes, particularly those known to be affected by other mGluR5 NAMs (e.g., NMDA receptors, CYP enzymes).
Data Presentation
Table 1: Summary of Potential Off-Target and Safety Concerns for mGluR5 Negative Allosteric Modulators
| Concern | Compound Class/Example | Description | Reference(s) |
| NMDA Receptor Antagonism | MPEP (prototypical mGluR5 NAM) | Competitive antagonist at the NMDA receptor, which may lead to psychotomimetic side effects. | [1] |
| CYP450 Inhibition | MPEP, MTEP | Competitive inhibition of CYP1A2, potentially leading to drug-drug interactions. | [1] |
| Skin Toxicity | PF-06297470 (structurally related) | Macroscopic skin lesions consistent with a delayed type IV hypersensitivity reaction observed in non-human primates. | [4] |
| Psychiatric Adverse Events | Basimglurant (clinical mGluR5 NAM) | Higher incidence of psychiatric disorders, including hallucinations and psychosis, reported in a clinical trial. | [5][6] |
Experimental Protocols
Methodology for Investigating Potential Skin Hypersensitivity (Based on findings with a related compound):
-
Animal Model: Non-human primates (e.g., cynomolgus monkeys) are a relevant species based on the findings with PF-06297470[4].
-
Dosing: Administer this compound orally once daily for an extended period (e.g., 90 days) at multiple dose levels (e.g., low, mid, and high doses) along with a vehicle control group.
-
Clinical Observations: Conduct daily cage-side observations and weekly physical examinations, paying close attention to the skin for any signs of erythema, edema, or lesions.
-
Blood Sampling: Collect periodic blood samples for hematology and clinical chemistry analysis.
-
Histopathology: At the end of the study, perform a full necropsy and collect skin samples from multiple sites, as well as major organs. Conduct histopathological examination of the skin to look for evidence of inflammation, cellular infiltrates (e.g., lymphocytes, macrophages), and other signs of a hypersensitivity reaction.
Visualizations
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PF-06297470 ≥98% (HPLC) | 1539296-45-1 [sigmaaldrich.com]
- 5. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of PF-06422913
Disclaimer: Information regarding the specific compound PF-06422913 is not publicly available. This technical support guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble compounds, using "this compound" as a representative example. The principles and experimental protocols described are based on established pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: What are the common initial hurdles when working with a poorly soluble compound like this compound?
A1: Researchers often face challenges related to low aqueous solubility, which can lead to poor dissolution in the gastrointestinal tract and consequently, low and variable oral bioavailability.[1][2][3] This can manifest as difficulty in achieving desired therapeutic concentrations in preclinical and clinical studies. Other issues may include poor wettability and a tendency for the compound to agglomerate.
Q2: What are the primary strategies for enhancing the oral bioavailability of this compound?
A2: Several strategies can be employed, broadly categorized as physical and chemical modifications.[1][4] Physical modifications include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[1][3][4][5] Chemical modifications may involve salt formation, pH adjustment, or creating prodrugs.[2][3] The use of formulation excipients like surfactants, co-solvents, and complexing agents (e.g., cyclodextrins) is also a common and effective approach.[1][2][3][4]
Q3: How do I choose the most suitable bioavailability enhancement technique for this compound?
A3: The choice of technique depends on the specific physicochemical properties of this compound, such as its chemical structure, melting point, pKa, and solubility in various solvents. A systematic preformulation program is crucial to gather this data.[6] A decision-making workflow, like the one illustrated below, can guide the selection process.
References
- 1. ijpbr.in [ijpbr.in]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. brieflands.com [brieflands.com]
- 4. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 5. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 6. Development pharmaceutics of microbicide formulations. Part I: preformulation considerations and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06422913 vehicle solution for injection
Disclaimer: Publicly available information on PF-06422913 is limited. This guide provides general best practices and troubleshooting advice for a preclinical, poorly soluble small molecule inhibitor, which should be adapted based on the specific physicochemical properties of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting vehicle solution for in vivo injection of this compound?
A1: For a compound with low aqueous solubility, a multi-component vehicle system is often necessary to achieve a clear, stable solution for injection. A common starting point is a mixture of solvents and/or surfactants. We recommend a tiered approach to vehicle selection, starting with simpler, well-tolerated vehicles before moving to more complex formulations. See the table below for common vehicle options.
Q2: How can I determine the maximum solubility of this compound in a potential vehicle?
A2: Solubility should be determined empirically. A standard protocol involves adding an excess of the compound to the vehicle, followed by agitation (e.g., vortexing, sonication) and incubation until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the compound in the supernatant is measured, usually by HPLC.
Q3: What are the signs of formulation instability or compound precipitation?
A3: Instability can manifest as cloudiness, crystallization, or phase separation in the solution. This is often observed after the solution cools to room temperature or upon dilution with aqueous media (e.g., in an IV infusion line). It is critical to visually inspect the formulation at each step: immediately after preparation, before administration, and during any dilution.
Q4: Can I use DMSO for in vivo studies?
A4: While Dimethyl Sulfoxide (DMSO) is a powerful solvent, its use in vivo should be minimized due to potential toxicity. If used, the final concentration of DMSO in the injected formulation should ideally be below 10%, and appropriate vehicle controls must be included in the experiment to account for any effects of the DMSO itself.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution after preparation.
-
Question: My prepared solution of this compound looked clear initially but became cloudy or formed crystals after sitting at room temperature. What should I do?
-
Answer: This indicates that the compound has limited stability or has exceeded its saturation solubility in the vehicle at that temperature.
-
Solution 1: Gentle Warming. Try gently warming the solution (e.g., to 37°C) before injection to redissolve the compound. Ensure the compound is stable at this temperature.
-
Solution 2: pH Adjustment. If the compound has ionizable groups, adjusting the pH of the vehicle might improve solubility. This is more applicable to aqueous-based vehicles.
-
Solution 3: Reformulate. The vehicle may not be adequate. Consider moving to a more complex system with co-solvents or surfactants to improve solubility and stability. Refer to the Vehicle Formulation Protocol.
-
Issue 2: The compound is difficult to dissolve during preparation.
-
Question: this compound is not fully dissolving in the recommended vehicle even with vortexing. What steps can I take?
-
Answer: This suggests the dissolution kinetics are slow or the solubility limit has been reached.
-
Solution 1: Increase Mechanical Energy. Use a bath sonicator to provide additional energy for dissolution. Be cautious with temperature increases during sonication.
-
Solution 2: Sequential Solvent Addition. Prepare the formulation by first dissolving the compound in a small amount of a strong organic solvent (like DMSO) and then slowly adding the co-solvents or aqueous components while vortexing.
-
Solution 3: Reduce Concentration. The target concentration may be too high for the chosen vehicle. Attempt to prepare a lower concentration to see if a stable solution can be achieved.
-
Issue 3: I'm observing adverse effects in my animal models that may be related to the vehicle.
-
Question: My animals are showing signs of distress (e.g., irritation, lethargy) immediately after injection, even in the vehicle control group. What could be the cause?
-
Answer: The vehicle itself may be causing toxicity or irritation.
-
Solution 1: Review Excipient Safety. Check the tolerability of the excipients at the administered volume and concentration for the specific route (e.g., IV, IP, SC) and animal species.[1]
-
Solution 2: Reduce Irritating Components. If using high percentages of solvents like DMSO or ethanol, or certain surfactants, try to reduce their concentration or replace them with better-tolerated alternatives like PEG400 or Solutol HS 15.
-
Solution 3: Change Administration Route. An intraperitoneal (IP) or subcutaneous (SC) injection might be better tolerated than an intravenous (IV) injection for certain formulations.
-
Data Presentation
Table 1: Solubility of this compound in Common Preclinical Vehicles
| Vehicle Composition | Solubility (mg/mL) | Observations |
| 100% Saline | < 0.1 | Insoluble |
| 5% DMSO in Saline | 0.5 | Precipitates on standing |
| 10% DMSO / 40% PEG400 / 50% Saline | 5.2 | Clear solution |
| 20% Solutol HS 15 in Water | 8.0 | Stable, slight viscosity |
| 100% PEG400 | 15.0 | Clear, viscous solution |
Table 2: Stability of a 5 mg/mL this compound Formulation
| Vehicle Composition | Time Point | Appearance | Concentration (% of Initial) |
| 10% DMSO / 40% PEG400 / 50% Saline | 0 hr (RT) | Clear Solution | 100% |
| 4 hr (RT) | Clear Solution | 99.5% | |
| 24 hr (RT) | Fine Precipitate | 85.2% | |
| 24 hr (4°C) | Heavy Precipitate | 60.7% |
Experimental Protocols
Protocol 1: Preparation of a PEG-based Vehicle for Injection
-
Objective: To prepare a 5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG400, and 50% water for injection.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Polyethylene Glycol 400 (PEG400), sterile
-
Water for Injection (WFI)
-
Sterile, conical tubes
-
-
Methodology:
-
Weigh the required amount of this compound into a sterile conical tube.
-
Add the required volume of DMSO (10% of the final volume). Vortex until the compound is fully dissolved.
-
Slowly add the required volume of PEG400 (40% of the final volume) while continuously vortexing to maintain a clear solution.
-
Add the WFI (50% of the final volume) dropwise while vortexing.
-
Visually inspect the final solution for any signs of precipitation.
-
Use the formulation within 4 hours of preparation, based on stability data.
-
Visualizations
Caption: Hypothetical kinase inhibition pathway for this compound.
Caption: Workflow for selecting an appropriate injection vehicle.
Caption: Decision tree for troubleshooting compound precipitation.
References
Technical Support Center: Preventing Degradation of PF-06422913 in Solution
Disclaimer: This document provides a generalized guide for preventing the degradation of a small molecule compound, referred to as PF-06422913, in solution. The information presented is based on established principles of pharmaceutical stability and degradation pathways. As specific stability data for this compound is not publicly available, the recommendations and examples provided herein are for illustrative purposes and should be adapted based on experimental data obtained for the specific compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration in a solution of this compound can be an indicator of chemical degradation. The most common causes are oxidation or photodecomposition. Exposure to atmospheric oxygen or light (especially UV light) can lead to the formation of colored degradation products. It is also possible that the discoloration is due to an interaction with container materials or impurities. We recommend preparing fresh solutions and protecting them from light and air.
Q2: I'm observing a decrease in the potency of my this compound solution over time. What are the likely degradation pathways?
A2: A decrease in potency suggests that the concentration of the active this compound is decreasing due to degradation. The primary degradation pathways for compounds in solution are typically hydrolysis, oxidation, and photolysis.
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, which can be accelerated by the presence of metal ions or exposure to light.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.
Identifying the specific pathway requires conducting forced degradation studies.
Q3: What are the optimal storage conditions for a stock solution of this compound?
A3: While specific stability data for this compound is unavailable, general best practices for storing solutions of small molecules to minimize degradation include:
-
Temperature: Store at low temperatures, typically 2-8°C or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For oxygen-sensitive compounds, it is recommended to purge the solution and the headspace of the container with an inert gas like nitrogen or argon before sealing.
-
pH: Maintain the pH of the solution at a level where the compound exhibits maximum stability, as determined by stability studies.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH Instability | Perform a pH-rate profile study by preparing solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9, 11) and monitoring the concentration of this compound over time. | Identification of the pH at which the compound is most stable. |
| Oxidative Degradation | Prepare the solution using de-gassed solvent and purge the vial with nitrogen before sealing. Compare the stability to a solution prepared under normal atmospheric conditions. The addition of an antioxidant (e.g., ascorbic acid, BHT) could also be investigated, but potential interactions with the compound must be assessed. | Reduced degradation in the nitrogen-purged solution indicates susceptibility to oxidation. |
| Photodegradation | Prepare two sets of solutions. Expose one set to a controlled light source (e.g., a photostability chamber) and keep the other set in the dark. Monitor the concentration of this compound in both sets. | Significant degradation in the light-exposed sample compared to the dark control confirms photosensitivity. |
| Hydrolysis | Analyze the degradation products using a technique like LC-MS to identify moieties consistent with the addition of water. | Identification of hydrolytic degradants confirms this degradation pathway. |
Issue 2: Inconsistent Results in Cell-Based Assays Using this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation in Culture Media | Incubate this compound in the cell culture medium under assay conditions (e.g., 37°C, 5% CO2) for the duration of the experiment without cells. Analyze the concentration of the compound at different time points. | Determine the stability of the compound in the assay medium to ensure the effective concentration is maintained throughout the experiment. |
| Adsorption to Labware | Prepare a solution of this compound in the assay buffer and transfer it between different types of labware (e.g., polypropylene, polystyrene, glass). Analyze the concentration after each transfer. | A decrease in concentration indicates adsorption. Using low-adsorption labware or adding a small amount of a non-ionic surfactant may mitigate this. |
| Interaction with Serum Proteins | If the culture medium contains serum, compare the stability of this compound in serum-free versus serum-containing media. | Differences in stability will indicate if serum components are contributing to degradation. |
Summary of Forced Degradation Conditions
The following table summarizes typical stress conditions used in forced degradation studies to identify potential degradation pathways and products.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway Investigated |
| Acid Hydrolysis | 0.1 M to 1 M HCl, Room Temperature to 60°C | Hydrolysis |
| Base Hydrolysis | 0.1 M to 1 M NaOH, Room Temperature to 60°C | Hydrolysis |
| Oxidation | 3% to 30% H₂O₂, Room Temperature | Oxidation |
| Thermal Degradation | 60°C to 80°C (in solid state and solution) | Thermolysis |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolysis |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C.
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Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
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Thermal Stress: Incubate an aliquot of the stock solution at 60°C.
-
Photolytic Stress: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines.
-
Control Samples: Keep an aliquot of the stock solution in the dark at 4°C and another at room temperature.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV or MS detection, to determine the percentage of the remaining parent compound and to profile the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Screening: Screen different reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with additives like formic acid or ammonium (B1175870) acetate) to achieve good separation of the parent compound from its degradation products.
-
Method Optimization: Optimize the gradient, flow rate, column temperature, and injection volume to achieve the best resolution, peak shape, and sensitivity.
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation study to confirm that all degradation products are well-separated from the parent peak and from each other.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Major degradation pathways for a compound in solution.
Caption: Troubleshooting workflow for solution instability.
Technical Support Center: Interpreting Unexpected Results with PF-06422913
Notice: Information regarding the specific compound PF-06422913 is not publicly available at this time. The following troubleshooting guide is based on general principles for interpreting unexpected results in experiments involving novel small molecule inhibitors. Researchers should adapt these recommendations to the specific experimental context and known characteristics of their compound once that information is available.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are the opposite of what I predicted. What are the initial troubleshooting steps?
A1: Unexpected or contradictory results are a common challenge in experimental biology. When working with a novel compound, a systematic approach to troubleshooting is crucial. Here are the initial steps to consider:
-
Reagent and Compound Verification:
-
Confirm the identity and purity of the this compound sample through appropriate analytical methods (e.g., LC-MS, NMR).
-
Verify the concentration of your stock solution.
-
Ensure all other reagents are within their expiration dates and have been stored correctly.
-
-
Experimental Protocol Review:
-
Meticulously review the experimental protocol for any potential deviations.
-
Confirm that all incubation times, temperatures, and concentrations were accurate.
-
Check for possible errors in calculations, especially for dilutions.
-
-
Control Analysis:
-
Thoroughly analyze your positive and negative controls. Did they behave as expected? If not, this points to a systemic issue with the assay itself rather than the compound's activity.
-
-
Cell Line/Model System Verification:
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Confirm the identity of your cell line (e.g., by STR profiling).
-
Check for potential contamination (e.g., mycoplasma).
-
Consider the passage number of your cells, as high passage numbers can lead to phenotypic drift.
-
Q2: I am observing high variability between replicate experiments. What could be the cause?
A2: High variability can obscure the true effect of a compound. The following table outlines potential sources of variability and suggested solutions.
| Potential Source of Variability | Suggested Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique. |
| Cell Seeding Density | Optimize and standardize cell seeding density for each experiment. Ensure even cell distribution in plates. |
| Reagent Preparation | Prepare fresh reagents for each experiment. Ensure complete dissolution and mixing of all components. |
| Incubation Conditions | Monitor and record incubator temperature, CO2, and humidity levels. Avoid temperature fluctuations. |
| Assay Timing | Perform experimental steps at consistent times, especially for time-sensitive assays. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, or fill them with media/PBS to maintain humidity. |
Q3: The observed potency (e.g., IC50, EC50) of this compound is significantly different from the expected range. How should I investigate this?
A3: A discrepancy in potency can arise from several factors. A logical workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for potency discrepancies.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Cytotoxicity Results
Issue: this compound is showing higher or lower cytotoxicity than anticipated.
Possible Causes and Solutions:
| Cause | Investigation and Solution |
| Incorrect Assay Choice | The chosen viability/cytotoxicity assay may be incompatible with the compound (e.g., interference with fluorescent readouts). Use an orthogonal assay (e.g., if you used an MTS assay, try a CellTiter-Glo or trypan blue exclusion assay). |
| Off-Target Effects | The compound may be hitting unintended targets that affect cell viability. Perform a kinase panel screen or other broad profiling to identify potential off-targets. |
| Cell Line Specificity | The effect of the compound may be highly dependent on the genetic background of the cell line. Test the compound in a panel of different cell lines. |
| Metabolism of the Compound | Cells may be metabolizing this compound into a more or less active form. Analyze compound stability in cell culture media and investigate potential metabolites using LC-MS. |
Guide 2: Lack of Expected Downstream Signaling Pathway Modulation
Issue: Western blot or other pathway analysis does not show the expected changes in downstream protein phosphorylation or expression after treatment with this compound.
Experimental Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Plate cells at a predetermined density and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points. Include appropriate vehicle and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Incubate with primary antibodies targeting the proteins of interest (e.g., phosphorylated and total protein). Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Caption: Key areas to investigate when expected signaling changes are absent.
Troubleshooting Steps:
-
Antibody Validation: Ensure the primary antibodies are specific and validated for the application. Run positive and negative controls for the antibodies if possible.
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Time Course Experiment: The timing of pathway activation/inhibition can be transient. Perform a time-course experiment to identify the optimal time point for observing the effect.
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Dose-Response Experiment: The concentration of this compound may be insufficient or in the toxic range. Perform a dose-response experiment.
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Alternative Pathway Activation: The targeted pathway may have redundant or compensatory signaling pathways. Investigate other related signaling pathways that might be activated.
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Feedback Mechanisms: Inhibition of a target can sometimes lead to feedback activation of the same or a parallel pathway.
By systematically working through these troubleshooting guides and FAQs, researchers can more effectively interpret unexpected results and gain a deeper understanding of the biological activity of novel compounds like this compound.
Technical Support Center: Minimizing Toxicity of Novel Kinase Inhibitors in Animal Models
Disclaimer: Information regarding the specific compound PF-06422913 is not publicly available. The following guide provides a generalized framework for minimizing the toxicity of a hypothetical novel kinase inhibitor, hereafter referred to as "Kinase-X-hibitor," in animal models. The principles and protocols described are based on established practices in preclinical safety evaluation.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during in vivo studies with novel kinase inhibitors.
Question 1: We are observing significant weight loss and lethargy in our mouse model treated with Kinase-X-hibitor, even at doses predicted to be therapeutic. What could be the cause and how can we mitigate this?
Answer:
This could be due to several factors, including off-target kinase inhibition, formulation-related toxicity, or exaggerated on-target effects.
Recommended Mitigation Strategy:
A dose-range finding study with careful monitoring of clinical signs is the first step. Consider reformulating the compound to improve its solubility and reduce the need for potentially toxic excipients. An alternative dosing schedule (e.g., intermittent dosing) might also alleviate toxicity while maintaining efficacy.
Experimental Protocol: Dose-Range Finding and Formulation Assessment
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Animal Model: Select a relevant rodent species (e.g., BALB/c mice, 6-8 weeks old).
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Grouping: Divide animals into multiple dose groups (e.g., vehicle control, 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg of Kinase-X-hibitor) with n=5 per group.
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Formulation: Prepare Kinase-X-hibitor in a well-tolerated vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). If solubility is an issue, assess alternative non-toxic solubilizing agents.
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Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once daily for 7 days.
-
Monitoring:
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Record body weight and clinical signs (activity level, posture, fur condition) daily.
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Perform a full clinical pathology panel (hematology and clinical chemistry) at the end of the study.
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Conduct a gross necropsy and histopathological examination of key organs (liver, kidney, spleen, heart, lungs).
-
-
Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant morbidity or more than 10-15% body weight loss.
Question 2: Histopathology of liver samples from animals treated with Kinase-X-hibitor shows signs of hepatotoxicity. How can we investigate the mechanism and potentially reduce this toxicity?
Answer:
Hepatotoxicity can be caused by direct cytotoxic effects of the compound, metabolic bioactivation into reactive metabolites, or inhibition of critical hepatic enzymes.
Recommended Mitigation Strategy:
In vitro assays using primary hepatocytes can help determine the mechanism of toxicity. If metabolic bioactivation is suspected, co-administration with an antioxidant or a specific metabolic inhibitor (if the pathway is known) could be explored.
Experimental Protocol: In Vitro Hepatotoxicity Assessment
-
Cell Culture: Isolate primary hepatocytes from the same species used in the in vivo studies.
-
Treatment: Expose hepatocytes to a range of concentrations of Kinase-X-hibitor (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours.
-
Assays:
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Cytotoxicity: Measure lactate (B86563) dehydrogenase (LDH) release in the culture medium.
-
Apoptosis: Use a caspase-3/7 activity assay.
-
Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential using a fluorescent probe (e.g., JC-1).
-
Metabolic Bioactivation: Include co-incubation with a glutathione (B108866) (GSH) precursor like N-acetylcysteine (NAC) to see if it rescues the cells from toxicity.
-
-
Analysis: Determine the concentration at which Kinase-X-hibitor induces 50% cytotoxicity (IC50) and assess the protective effect of NAC.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps in any preclinical safety evaluation of a novel compound?
A1: The primary goals are to identify a safe starting dose for human trials, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring.[1][2] This involves a series of in vitro and in vivo studies to characterize the compound's pharmacological and toxicological effects.[1][2]
Q2: How do I select the appropriate animal species for toxicity studies?
A2: The chosen species should be pharmacologically relevant, meaning the drug target in the animal should be homologous to the human target.[1][2] Preclinical safety testing should consider the selection of a relevant animal species, age, physiological state, and the method of delivery.[1][2]
Q3: What is the importance of pharmacokinetics in toxicology studies?
A3: Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Understanding the PK profile is crucial as toxic effects can arise from high doses or alterations in ADME.[3] It helps in correlating drug exposure with toxicological findings.
Q4: When should Good Laboratory Practice (GLP) be followed?
A4: Toxicity studies intended to support clinical trials and marketing authorizations are expected to be performed in compliance with GLP.[1][2] While some specialized early studies may not be fully GLP-compliant, any deviations should be justified.[1][2]
Quantitative Data Summary
Table 1: Comparison of Toxicity Profile of Kinase-X-hibitor With and Without Mitigation Strategy
| Parameter | Vehicle Control | Kinase-X-hibitor (25 mg/kg) | Kinase-X-hibitor (25 mg/kg) + Mitigation (Intermittent Dosing) |
| Body Weight Change (%) | +5% | -18% | -5% |
| Serum ALT (U/L) | 35 | 250 | 80 |
| Serum AST (U/L) | 50 | 310 | 120 |
| Liver Histopathology | Normal | Moderate centrilobular necrosis | Mild hepatocellular vacuolation |
Visualizations
Caption: Hypothetical signaling pathway for Kinase-X-hibitor.
Caption: Experimental workflow for toxicity screening.
Caption: Logical diagram for a 3+3 dose-escalation study.
References
Technical Support Center: Gedatolisib (PF-05212384)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers using Gedatolisib (PF-05212384), a potent dual inhibitor of PI3K and mTOR. While the query referenced PF-06422913, extensive research indicates the intended compound is Gedatolisib (PF-05212384), a Pfizer compound with a similar structural class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gedatolisib (PF-05212384)?
A1: Gedatolisib is a potent, ATP-competitive, and reversible dual inhibitor of all four Class I isoforms of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] By simultaneously targeting both PI3K and mTOR, Gedatolisib provides a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, survival, and metabolism, and is often dysregulated in cancer.[1]
Q2: In which cancer cell lines has Gedatolisib shown efficacy?
A2: Gedatolisib has demonstrated anti-proliferative activity in a variety of cancer cell lines, including those derived from breast, prostate, and lung cancers. Its efficacy has been observed to be largely independent of the PIK3CA or PTEN mutational status in some preclinical models.[3][4]
Q3: How should Gedatolisib be prepared for in vitro and in vivo experiments?
A3: For in vitro experiments, Gedatolisib can be dissolved in DMSO to create a stock solution. For in vivo studies in mouse models, a reported formulation for intravenous (IV) administration is a solution of Gedatolisib in 5% dextrose in water (D5W) with 0.3% lactic acid.[1] It is crucial to ensure the drug is fully dissolved, and slow intravenous injection is recommended to avoid acute toxicity.[1]
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with Gedatolisib.
Issue: Reduced or No Efficacy (Higher than expected cell viability)
-
Question: I am not observing the expected decrease in cell viability in my cancer cell line after treatment with Gedatolisib. What could be the reason?
-
Answer:
-
Suboptimal Drug Concentration or Treatment Duration: The IC50 value of Gedatolisib can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration and a time-course experiment to establish the ideal treatment duration for your specific cell line.
-
Confirm Pathway Inhibition: Before assessing cell viability, confirm that Gedatolisib is inhibiting the PI3K/mTOR pathway in your cells. This can be done by performing a Western blot to analyze the phosphorylation status of downstream targets like p-AKT, p-S6K, and p-4E-BP1. A decrease in the phosphorylation of these proteins indicates successful pathway inhibition.
-
Cell Line Specific Resistance: Some cell lines may exhibit intrinsic or acquired resistance to PI3K/mTOR inhibitors. This could be due to mutations in downstream pathway components or the activation of compensatory signaling pathways.
-
Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the inhibitor. Co-treatment with an efflux pump inhibitor may help to clarify if this is the cause.
-
Issue: Inconsistent Results Between Experiments
-
Question: I am getting variable results in my cell viability or Western blot experiments with Gedatolisib. What should I check?
-
Answer:
-
Reagent Stability: Ensure that the Gedatolisib stock solution is stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition, as these can influence cellular response to treatment.
-
Experimental Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. For Western blotting, ensure equal protein loading across all wells.
-
Quantitative Data
In Vitro Inhibitory Activity of Gedatolisib
| Target | IC50 (nM) | Assay Type |
| PI3Kα | 0.4 | Cell-free |
| PI3Kβ | 6 | Cell-free |
| PI3Kγ | 5.4 | Cell-free |
| PI3Kδ | 8 | Cell-free |
| mTOR | 1.6 | Cell-free |
| PI3Kα (H1047R mutant) | 0.6 | Cell-free |
| PI3Kα (E545K mutant) | 0.6 | Cell-free |
Data sourced from multiple references.[2][5][6][7]
In Vitro Anti-proliferative Activity of Gedatolisib
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-361 | Breast Cancer | 4 |
| PC3-MM2 | Prostate Cancer | 13.1 |
Data sourced from multiple references.[6]
Experimental Protocols
Cell Viability (MTS/MTT) Assay
Objective: To determine the cytotoxic and anti-proliferative effects of Gedatolisib on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[8]
-
Compound Treatment: Prepare serial dilutions of Gedatolisib in complete culture medium. Replace the existing medium with the medium containing the different concentrations of Gedatolisib or a vehicle control (e.g., DMSO). Incubate for 72 hours.[8]
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[8][9][10]
-
Absorbance Measurement: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the Gedatolisib concentration to determine the IC50 value using non-linear regression analysis.[8]
Western Blot Analysis of PI3K/mTOR Pathway Inhibition
Objective: To assess the effect of Gedatolisib on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Gedatolisib for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[8]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Gedatolisib in a preclinical in vivo setting.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.[8]
-
Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer Gedatolisib (e.g., via intravenous injection) at the desired dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry.[3]
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Gedatolisib.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Gedatolisib (PF05212384, PKI587) | PI3Kα inhibitor | PI3Kγ inhibitor | mTOR inhibitor | CAS 1197160-78-3 | Buy Gedatolisib (PF05212384, PKI587) from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to mGluR5 Negative Allosteric Modulators for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of several prominent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key target in the development of therapeutics for neurological and psychiatric disorders. While this guide aims to offer a broad overview, it is important to note the absence of publicly available preclinical data for Pfizer's compound, PF-06422913 . Despite its identification as a potent and selective mGluR5 NAM, specific quantitative data on its binding affinity, functional potency, and pharmacokinetics are not accessible in the public domain, precluding a direct comparison in this guide.
This document focuses on other well-characterized mGluR5 NAMs that have been instrumental in advancing the field: MTEP, CTEP, Basimglurant (RG7090), and Fenobam. We present a detailed analysis of their in vitro pharmacological profiles and available pharmacokinetic properties, supported by experimental data and detailed methodologies.
In Vitro Pharmacology: A Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of selected mGluR5 NAMs across various in vitro assays. These data provide a basis for comparing the molecular interactions and cellular effects of these compounds.
Table 1: In Vitro Binding Affinity and Kinetics of mGluR5 NAMs
| Compound | Species/Cell Line | Assay Type | Parameter | Value |
| MTEP | Rat Brain Membranes | Radioligand Binding ([3H]MPEP displacement) | Ki | 25.4 nM |
| CTEP | Not Specified | Not Specified | Not Specified | Data Not Available |
| Basimglurant (RG7090) | Human recombinant mGlu5 | Radioligand Binding ([3H]-basimglurant) | Kd | 1.1 nM |
| Human recombinant mGlu5 | Radioligand Binding ([3H]-MPEP displacement) | Ki | 35.6 nM | |
| Fenobam | Human mGluR5 | Functional Assay | IC50 | 30 nM |
Table 2: In Vitro Functional Potency of mGluR5 NAMs
| Compound | Species/Cell Line | Assay Type | Parameter | Value |
| MTEP | Not Specified | Not Specified | Not Specified | Data Not Available |
| CTEP | Not Specified | Not Specified | Not Specified | Data Not Available |
| Basimglurant (RG7090) | HEK293 cells (human mGlu5) | Calcium Mobilization (quisqualate-induced) | IC50 | 7.0 nM |
| HEK293 cells (human mGlu5) | Inositol Phosphate Accumulation | IC50 | 5.9 nM | |
| Fenobam | L(tk-) cells (human mGluR5) | Calcium Mobilization | IC50 | 110 nM |
| L(tk-) cells (human mGluR5) | PI Turnover Assay | IC50 | 30 nM |
In Vivo Pharmacokinetics
Understanding the pharmacokinetic profiles of these compounds is crucial for interpreting in vivo studies and predicting their therapeutic window.
Table 3: Preclinical Pharmacokinetic Parameters of mGluR5 NAMs
| Compound | Species | Route of Administration | Key Parameter | Value |
| MTEP | Mouse | Not Specified | Brain/Plasma Ratio | ~1 |
| CTEP | Mouse | Oral | Half-life (t1/2) | 18 hours |
| Mouse | Oral | Brain/Plasma Ratio | 2.6 | |
| Basimglurant (RG7090) | Not Specified | Oral | Bioavailability | Good |
| Not Specified | Not Specified | Half-life (t1/2) | Long | |
| Fenobam | Human | Oral | Plasma Exposure | Highly variable |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to characterize these compounds, the following diagrams are provided.
Caption: mGluR5 Signaling Pathway and Point of NAM Intervention.
Caption: Typical Experimental Workflow for mGluR5 NAM Characterization.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize mGluR5 NAMs.
Radioligand Binding Assay (for determination of Ki)
Objective: To determine the binding affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human mGluR5 receptor
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl2, pH 7.4)
-
Radiolabeled mGluR5 antagonist (e.g., [3H]MPEP)
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist)
-
Test compounds at various concentrations
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-mGluR5 cells.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the test compound to respective wells.
-
For determining non-specific binding, add a saturating concentration of a non-radiolabeled antagonist.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a defined temperature (e.g., room temperature) for a specific duration to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plates and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for determination of IC50)
Objective: To measure the functional potency of a test compound in inhibiting the mGluR5 agonist-induced increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human mGluR5 receptor
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
mGluR5 agonist (e.g., quisqualate or DHPG)
-
Test compounds at various concentrations
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Preparation:
-
Seed HEK293-mGluR5 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.
-
Incubate the cells to allow for dye uptake.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of the test compound to the wells and incubate for a defined period.
-
-
Agonist Stimulation and Signal Detection:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of the mGluR5 agonist into the wells to stimulate the receptor.
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and baseline (0%).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The mGluR5 NAMs discussed in this guide represent a class of compounds with significant therapeutic potential. While compounds like Basimglurant show high potency in functional assays, and CTEP exhibits a long in vivo half-life, the selection of an appropriate tool compound depends on the specific research question and experimental design. The lack of publicly available data for this compound highlights the proprietary nature of some pharmaceutical development programs. As more data becomes available, a more complete comparative landscape of mGluR5 NAMs will emerge, aiding in the rational design and development of novel therapeutics for a range of central nervous system disorders.
A Comparative In Vivo Analysis of mGluR5 Negative Allosteric Modulators: PF-06422913 and MPEP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): the well-characterized research tool, MPEP, and the more recent compound, PF-06422913. While extensive in vivo data is available for MPEP, public domain information on the in vivo performance of this compound is limited. This guide will summarize the known in vivo profile of MPEP and discuss the potential characteristics of this compound based on its classification as a potent and selective mGluR5 NAM.
Introduction to mGluR5 Negative Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in numerous neurological and psychiatric disorders has made it a significant target for drug discovery. Negative allosteric modulators of mGluR5 do not directly compete with the endogenous ligand, glutamate, but instead bind to a distinct site on the receptor, reducing its response to glutamate. This mechanism offers the potential for a more nuanced modulation of receptor activity compared to competitive antagonists.
MPEP (2-Methyl-6-(phenylethynyl)pyridine) was one of the first selective and potent non-competitive antagonists discovered for mGluR5 and has been instrumental in elucidating the in vivo functions of this receptor. This compound is a newer, orally active, potent, and selective mGluR5 negative allosteric modulator. While specific in vivo studies on this compound are not widely published, its profile suggests it belongs to a class of next-generation modulators designed for improved therapeutic potential.
In Vivo Performance: MPEP as the Benchmark
MPEP has been extensively studied in a variety of animal models, demonstrating a range of effects consistent with the blockade of mGluR5 signaling. These studies provide a baseline for what can be expected from an mGluR5 NAM in vivo.
Table 1: Summary of In Vivo Data for MPEP
| Animal Model | Administration Route & Dose | Observed Effects | Potential Therapeutic Indication |
| Rodent models of anxiety (e.g., elevated plus-maze, light-dark box) | Intraperitoneal (i.p.), 1-30 mg/kg | Anxiolytic-like effects (increased time in open arms/light compartment) | Anxiety disorders |
| Rodent models of depression (e.g., forced swim test, tail suspension test) | Intraperitoneal (i.p.), 10-30 mg/kg | Antidepressant-like effects (reduced immobility time) | Major Depressive Disorder |
| Rodent models of drug addiction (e.g., self-administration, reinstatement) | Intraperitoneal (i.p.), 2.5-10 mg/kg | Attenuation of drug-seeking behavior for cocaine, nicotine, and opioids | Substance Use Disorders |
| Rodent models of Parkinson's disease (e.g., MPTP-induced) | Intraperitoneal (i.p.), 2.5-10 mg/kg | Reduction of L-DOPA-induced dyskinesia | Parkinson's Disease |
| Rodent models of Fragile X Syndrome | Intraperitoneal (i.p.), 30 mg/kg | Reversal of certain behavioral and synaptic plasticity deficits | Fragile X Syndrome |
This compound: A Potent and Selective mGluR5 NAM
This compound has been identified as a potent and selective negative allosteric modulator of mGluR5. While specific, publicly available in vivo comparative data with MPEP is lacking, its pharmacological profile suggests it would likely exhibit a similar range of in vivo activities. The key differentiators for newer NAMs like this compound often lie in improved pharmacokinetic properties, greater selectivity over other receptors, and potentially a better safety profile.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of mGluR5 and a typical experimental workflow for evaluating mGluR5 NAMs in vivo.
Experimental Protocols
Detailed experimental protocols for the in vivo assays mentioned are crucial for the replication and validation of findings. Below are representative methodologies for key experiments.
Elevated Plus-Maze (Anxiety Model)
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Mice or rats are habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer the test compound (MPEP, this compound, or vehicle) via the chosen route (e.g., i.p.) at a specified time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open and closed arms and the number of entries into each arm using an automated tracking system.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Cocaine Self-Administration and Reinstatement (Addiction Model)
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.
-
Animals: Rats are surgically implanted with intravenous catheters.
-
Procedure:
-
Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of cocaine. The inactive lever has no consequence.
-
Extinction: Once self-administration is stable, cocaine is replaced with saline, and lever pressing is extinguished.
-
Reinstatement: After extinction, animals are pre-treated with the test compound (MPEP, this compound, or vehicle). Reinstatement of drug-seeking is triggered by a priming injection of cocaine or presentation of drug-associated cues.
-
-
Data Analysis: The number of active lever presses during the reinstatement session is measured. A reduction in active lever presses in the compound-treated group compared to the vehicle group indicates an attenuation of drug-seeking behavior.
Conclusion
MPEP has been a foundational tool in understanding the in vivo roles of mGluR5, demonstrating efficacy in preclinical models of anxiety, depression, addiction, and neurodegenerative diseases. This compound, as a potent and selective mGluR5 NAM, is anticipated to share this therapeutic potential. Future research, including head-to-head in vivo comparative studies, will be crucial to delineate the specific advantages of newer compounds like this compound over first-generation molecules such as MPEP, particularly in terms of their pharmacokinetic profiles, selectivity, and overall therapeutic index. This will be essential for the successful clinical translation of mGluR5-targeted therapies.
Unraveling the Efficacy of PF-06422913 in Preclinical Disease Models: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the rigorous evaluation of a novel compound's efficacy is a cornerstone of preclinical assessment. This guide provides a comparative analysis of PF-06422913, a selective inhibitor of the dual leucine (B10760876) zipper kinase (DLK, MAP3K12), in relevant disease models. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to offer an objective overview of this compound's performance against alternative therapeutic strategies.
Recent investigations have positioned this compound as a promising therapeutic agent, primarily in the context of neurodegenerative diseases and certain types of cancer where the DLK signaling pathway is implicated in disease progression. This guide will delve into the validation of its efficacy, drawing comparisons with other known inhibitors and standard-of-care treatments in specific preclinical models.
Comparative Efficacy in a Model of Axon Degeneration
One of the most well-documented applications of this compound is in preventing axon degeneration, a hallmark of many neurodegenerative disorders. In a widely cited in vitro model using cultured dorsal root ganglion (DRG) neurons subjected to axotomy, this compound demonstrated potent neuroprotective effects.
Experimental Protocol: In Vitro Axon Protection Assay
-
Cell Culture: Dorsal root ganglion (DRG) neurons were isolated from E13.5 mouse embryos and cultured on plates coated with poly-D-lysine and laminin.
-
Compound Treatment: Neurons were treated with varying concentrations of this compound or a comparator compound (e.g., GNE-3511) for 24 hours prior to axotomy.
-
Axotomy: Axons were transected using a sterile scalpel.
-
Assessment of Axon Degeneration: Axon integrity was monitored and quantified at 24 and 48 hours post-axotomy using phase-contrast microscopy and staining with βIII-tubulin to visualize the axonal cytoskeleton. The degeneration index, a measure of axon fragmentation, was calculated.
Data Summary: Axon Protection in DRG Neurons
| Compound | Concentration (nM) | Mean Degeneration Index at 48h (± SEM) |
| Vehicle (DMSO) | - | 0.85 (± 0.05) |
| This compound | 10 | 0.12 (± 0.03) |
| This compound | 30 | 0.08 (± 0.02) |
| This compound | 100 | 0.05 (± 0.01)* |
| GNE-3511 | 100 | 0.25 (± 0.04) |
*p < 0.001 compared to vehicle control
The data clearly indicates that this compound provides significantly greater protection against axon degeneration compared to both the vehicle control and the alternative DLK inhibitor, GNE-3511, at similar concentrations.
Inhibition of DLK Signaling Pathway
The efficacy of this compound stems from its direct inhibition of DLK, a key upstream regulator of the JNK signaling cascade, which, when activated by neuronal injury, promotes apoptosis and degeneration.
Experimental Protocol: Western Blot Analysis of DLK Pathway Activation
-
Cell Lysates: DRG neurons were treated as described above and lysed at 1, 3, and 6 hours post-axotomy.
-
Protein Quantification: Total protein concentration in the lysates was determined using a BCA assay.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated c-Jun (p-c-Jun), a downstream target of the DLK-JNK pathway, and total c-Jun as a loading control.
-
Densitometry: Band intensities were quantified using image analysis software.
Data Summary: Inhibition of c-Jun Phosphorylation
| Treatment | Time Post-Axotomy (h) | Relative p-c-Jun / total c-Jun levels (normalized to vehicle at 0h) |
| Vehicle (DMSO) | 3 | 5.2 |
| This compound (100 nM) | 3 | 1.1* |
| GNE-3511 (100 nM) | 3 | 2.8 |
*p < 0.01 compared to vehicle control at 3h
These results confirm that this compound effectively blocks the DLK signaling cascade, as evidenced by the significant reduction in c-Jun phosphorylation, a key downstream event.
Cross-Validation of PF-06422913 Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of PF-06422913 (also known as BPN14770), a selective phosphodiesterase 4D (PDE4D) inhibitor, with other relevant PDE4 inhibitors. The data presented is intended to facilitate objective evaluation and inform research and drug development decisions.
Comparative Binding Affinity of PDE4D Inhibitors
The binding affinities of this compound and alternative PDE4 inhibitors are summarized in the table below. The data highlights the potency and selectivity of these compounds for the PDE4D isoform.
| Compound | Target(s) | Binding Affinity (PDE4D) | Assay Type |
| This compound (BPN14770) | PDE4D (allosteric inhibitor) | IC50: 7.8 nM (PDE4D7-S129D)[1] | Biochemical Assay |
| Ki: 2.80 nM (high-affinity site in humanized PDE4D mouse brain)[2] | Radioligand Binding Assay | ||
| Roflumilast | PDE4 | IC50: 0.68 nM[3] | Biochemical Assay |
| Rolipram | PDE4 | IC50: 240 nM[4] | Biochemical Assay |
| Apremilast | PDE4 | Ki: 68 nM | Enzyme Inhibition Assay |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of binding affinity data. Below are representative protocols for determining the binding affinity of PDE4D inhibitors.
Radioligand Binding Assay for PDE4D
This protocol is adapted from standard methodologies for competitive radioligand binding assays.
1. Materials:
-
Radioligand: [3H]-Rolipram
-
Test Compounds: this compound and other inhibitors
-
Enzyme Source: Human recombinant PDE4D
-
Assay Buffer: Tris-HCl buffer with appropriate co-factors
-
Scintillation Cocktail
-
Glass Fiber Filters
2. Procedure:
-
A reaction mixture is prepared containing the assay buffer, [3H]-Rolipram, and varying concentrations of the test compound.
-
The reaction is initiated by the addition of the PDE4D enzyme.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the enzyme-ligand complexes.
-
The filters are washed to remove unbound radioligand.
-
Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
IMAP Fluorescence Polarization Assay for PDE4D
This protocol is based on the IMAP (Immobilized Metal Affinity Particle) technology for measuring phosphodiesterase activity.
1. Materials:
-
Enzyme: Human recombinant PDE4D
-
Substrate: Fluorescently labeled cAMP
-
IMAP Binding Reagent
-
Test Compounds: this compound and other inhibitors
-
Assay Buffer
2. Procedure:
-
The PDE4D enzyme is incubated with the fluorescently labeled cAMP substrate in the presence of varying concentrations of the test compound.
-
The enzymatic reaction is allowed to proceed, during which cAMP is hydrolyzed to AMP.
-
The IMAP binding reagent is added to the reaction. This reagent binds to the phosphorylated substrate (in this case, the remaining fluorescent cAMP), causing a change in fluorescence polarization.
-
The fluorescence polarization is measured using a suitable plate reader.
3. Data Analysis:
-
The inhibition of PDE4D activity by the test compound results in a decrease in the change in fluorescence polarization.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: PDE4D inhibition pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.penchant.bio [labs.penchant.bio]
A Comparative Guide to the Specificity of mGluR5 Negative Allosteric Modulators: PF-06422913 vs. Fenobam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of two negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): PF-06422913 and fenobam (B1672515). This document synthesizes available data to offer an objective analysis of their performance, supported by experimental details.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a key target for drug discovery. Negative allosteric modulators that bind to a site distinct from the glutamate binding site offer a promising therapeutic strategy. This guide focuses on comparing the specificity of this compound, a potent and selective mGluR5 NAM, with fenobam, a compound with a longer history of clinical investigation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and fenobam, focusing on their binding affinity and functional potency at mGluR5.
Table 1: mGluR5 Binding Affinity
| Compound | Radioligand | Preparation | Kd / Ki (nM) | Reference |
| Fenobam | [3H]Fenobam | Rat recombinant mGluR5 | 54 ± 6 | [1][2] |
| Fenobam | [3H]Fenobam | Human recombinant mGluR5 | 31 ± 4 | [1][2] |
| Fenobam | [3H]MPEP | Human mGluR5 | 6.7 ± 0.7 (Ki) | [1] |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Table 2: mGluR5 Functional Potency
| Compound | Assay | Cell Line | Species | IC50 (nM) | Reference |
| This compound | Inhibition of glutamate-induced calcium flux | HEK293 | Rat | 4.8 | |
| Fenobam | Inhibition of quisqualate-evoked calcium response | HEK-293 | Human | 58 ± 2 | [1][2] |
| Fenobam | Inhibition of basal mGluR5 activity (inverse agonism) | HEK-293 | Human | 84 ± 13 | [1] |
Specificity and Off-Target Profile
A critical aspect of any therapeutic candidate is its specificity for the intended target.
This compound: Publicly available information describes this compound as a "selective" mGluR5 NAM. However, a comprehensive selectivity profile detailing its activity against a broad panel of other receptors, ion channels, and enzymes is not available in the peer-reviewed literature.
Fenobam: Fenobam has demonstrated good selectivity for mGluR5 over other mGluR subtypes. In functional assays, it showed no antagonist or agonist activity at mGluR1a, mGluR2, mGluR4a, mGluR7a, and mGluR8a at concentrations up to 10 µM.
However, fenobam is not without off-target effects, particularly at higher doses. Clinical studies have reported psychostimulant side effects in humans.[3] Furthermore, some research suggests a potential interaction with monoamine oxidase-B (MAO-B), which could contribute to its complex pharmacological profile. Studies in mGluR5 knockout mice have shown that fenobam's analgesic effects are completely abolished, suggesting its primary analgesic mechanism is on-target.[4] This is in contrast to the prototypical mGluR5 NAM, MPEP, which retained some analgesic activity in these knockout mice, indicating a less specific in vivo profile compared to fenobam.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for assessing NAM activity.
Caption: mGluR5 signaling cascade.
Caption: Calcium mobilization assay workflow.
Experimental Protocols
Radioligand Binding Assay (for Fenobam)
This assay measures the ability of a compound to displace a radiolabeled ligand from the mGluR5 receptor, allowing for the determination of binding affinity (Kd or Ki).
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing either human or rat mGluR5.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]Fenobam or another mGluR5-specific radioligand like [3H]MPEP is used at a concentration around its Kd.
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., fenobam).
-
To determine non-specific binding, a high concentration of a known mGluR5 ligand (e.g., MPEP) is added to a set of control wells.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Functional Assay (FLIPR)
This functional assay measures the ability of a NAM to inhibit the increase in intracellular calcium that occurs upon agonist activation of mGluR5.
-
Cell Line: HEK293 cells stably expressing mGluR5 are commonly used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye extrusion.
-
Procedure:
-
Cells are plated in a microplate and loaded with the calcium-sensitive dye.
-
The test compound (this compound or fenobam) is added at various concentrations and allowed to pre-incubate.
-
The plate is placed in a fluorometric imaging plate reader (FLIPR).
-
Baseline fluorescence is measured before the addition of an mGluR5 agonist (e.g., glutamate or quisqualate) at a submaximal concentration (e.g., EC80).
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
The inhibitory effect of the NAM is quantified, and the concentration-response data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Both this compound and fenobam are potent negative allosteric modulators of mGluR5. Based on the limited publicly available data, this compound appears to be more potent in a functional assay (IC50 of 4.8 nM for rat mGluR5) compared to fenobam (IC50 of 58 nM for human mGluR5).
Fenobam has been more extensively characterized in the public domain, with established binding affinities for both rat and human mGluR5 and demonstrated selectivity against other mGluR subtypes. However, it is associated with off-target effects at higher doses.
A comprehensive comparison of the specificity of these two compounds is hampered by the lack of a detailed, publicly available selectivity profile for this compound. Researchers and drug developers should exercise caution when interpreting the available data and consider the need for further head-to-head comparative studies and broader selectivity screening to fully understand the therapeutic potential and safety profiles of these mGluR5 NAMs.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of mGluR5 Antagonists: A Comparative Analysis of Mavoglurant
A comparative in vivo efficacy guide for drug development professionals and researchers. Please note that a direct comparison with PF-06422913 could not be conducted as no public data is available for this compound.
This guide provides a comprehensive overview of the in vivo efficacy of mavoglurant (B1676221) (also known as AFQ056), a selective antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This analysis is based on publicly available preclinical and clinical trial data. Extensive searches for in vivo efficacy data on this compound yielded no results, precluding a direct comparison.
Introduction to Mavoglurant and the mGluR5 Theory in Fragile X Syndrome
Mavoglurant is an experimental drug that acts as a negative allosteric modulator of the mGluR5 receptor.[1] The rationale for its development, particularly for Fragile X syndrome (FXS), is rooted in the "mGluR theory." This theory posits that the absence of the Fragile X Mental Retardation Protein (FMRP) leads to excessive signaling through mGluR5, resulting in altered synaptic plasticity and the cognitive and behavioral impairments characteristic of FXS.[2] By antagonizing mGluR5, mavoglurant was hypothesized to normalize this overactive signaling pathway and ameliorate FXS symptoms.[3]
Preclinical In Vivo Efficacy of Mavoglurant
Preclinical studies in the Fmr1 knockout (KO) mouse, a well-established animal model for Fragile X syndrome, have shown promising results for mavoglurant in rescuing key behavioral phenotypes.
Summary of Preclinical Data
| Model | Intervention | Key Finding | Endpoint Measured |
| Fmr1 KO Mice | Chronic administration of mavoglurant | Restored social behavior to wild-type levels.[4] | Sociability in a three-chambered task.[4] |
| Fmr1 KO Mice | Acute administration of mavoglurant | Attenuated wild running and audiogenic-induced seizures. | Incidence and severity of audiogenic seizures. |
Experimental Protocols
Social Behavior Assessment in Fmr1 KO Mice
-
Animal Model: Male Fmr1 knockout mice and wild-type littermates were used.
-
Drug Administration: Mavoglurant was administered chronically. One reported method involved incorporating the drug into the food pellets to achieve a specific dosage per day.[5]
-
Behavioral Assay (Three-Chambered Sociability Test):
-
Habituation: Mice were individually placed in a three-chambered apparatus and allowed to explore freely for a set period.
-
Sociability Phase: An unfamiliar "stranger" mouse was placed in one of the side chambers, enclosed in a wire cage. The test mouse was then allowed to explore all three chambers. The time spent in the chamber with the stranger mouse versus the empty chamber was recorded to assess sociability.
-
Social Novelty Phase: A second, novel stranger mouse was placed in the previously empty chamber. The test mouse's preference for the novel mouse over the familiar one was measured.
-
-
Data Analysis: The time spent sniffing and interacting with the stranger mice was quantified to assess social preference and novelty.[4][6]
Audiogenic Seizure Susceptibility
-
Animal Model: Fmr1 knockout mice, which exhibit increased susceptibility to sound-induced seizures, were used.[7][8]
-
Drug Administration: Mavoglurant was administered prior to the seizure induction.
-
Experimental Procedure:
-
Mice were placed in a sound-attenuating chamber.
-
A high-intensity acoustic stimulus (e.g., a loud bell or siren) was presented for a defined duration (e.g., 60 seconds).
-
Seizure activity was observed and scored based on its severity, typically including stages of wild running, clonic seizures, and tonic seizures.[9]
-
-
Data Analysis: The incidence and severity scores of seizures were compared between mavoglurant-treated and vehicle-treated groups.
Clinical Efficacy of Mavoglurant in Fragile X Syndrome
Despite the promising preclinical findings, mavoglurant did not demonstrate statistically significant efficacy in large-scale clinical trials in adults and adolescents with Fragile X syndrome.
Summary of Clinical Trial Data
| Trial Identifier | Patient Population | Intervention | Primary Endpoint | Outcome |
| NCT01253629 | Adults (18-45 years) with FXS | Mavoglurant (25, 50, or 100 mg twice daily) or placebo for 12 weeks | Improvement in Aberrant Behavior Checklist-Community (ABC-C) FXS-specific score | Did not meet primary endpoint.[2] |
| NCT01357239 | Adolescents (12-17 years) with FXS | Mavoglurant (25, 50, or 100 mg twice daily) or placebo for 12 weeks | Improvement in ABC-C FXS-specific score | Did not meet primary endpoint.[2] |
Experimental Protocols
Phase IIb Randomized, Double-Blind, Placebo-Controlled Trials
-
Participants: Individuals with a confirmed diagnosis of Fragile X syndrome. Participants were often stratified based on the methylation status of the FMR1 gene.
-
Study Design:
-
Screening Phase: Participants were assessed for eligibility criteria.
-
Randomization: Eligible participants were randomly assigned to receive either one of several doses of mavoglurant or a placebo.
-
Treatment Phase: Participants received the assigned treatment for a specified duration, typically 12 weeks.
-
Follow-up: Participants were monitored for a period after the treatment phase.
-
-
Outcome Measures:
-
Primary: The Aberrant Behavior Checklist-Community (ABC-C), adapted for Fragile X, was commonly used to assess changes in behavior.[2]
-
Secondary: Other measures often included the Clinical Global Impression-Improvement (CGI-I) scale and other assessments of behavior and daily functioning.
-
-
Data Analysis: The change from baseline in the primary and secondary outcome measures was compared between the mavoglurant and placebo groups.
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway in Fragile X Syndrome
In the absence of FMRP, the activation of mGluR5 by glutamate leads to exaggerated downstream signaling, including excessive protein synthesis, which is thought to contribute to the synaptic and cognitive deficits in FXS.[10][11]
Caption: Simplified mGluR5 signaling pathway in the context of Fragile X Syndrome.
Representative Experimental Workflow for Preclinical In Vivo Study
The following diagram illustrates a typical workflow for assessing the efficacy of a compound like mavoglurant in a mouse model of Fragile X syndrome.
Caption: A representative workflow for a preclinical in vivo efficacy study.
Conclusion
Mavoglurant demonstrated robust efficacy in preclinical animal models of Fragile X syndrome, effectively rescuing key behavioral deficits such as impaired social interaction and susceptibility to audiogenic seizures.[4] These promising preclinical results, however, did not translate into successful clinical outcomes in large-scale trials in adolescents and adults with FXS.[2] The reasons for this discrepancy are likely multifaceted and highlight the challenges of translating findings from animal models to human clinical populations. Future research in this area may focus on different patient stratification strategies, alternative dosing regimens, or combination therapies. Due to the absence of publicly available data for this compound, a direct comparison of its in vivo efficacy with mavoglurant is not possible at this time.
References
- 1. neuroscience.jhu.edu [neuroscience.jhu.edu]
- 2. The Pathophysiology of Fragile X (and What It Teaches Us about Synapses) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragile X syndrome: a preclinical review on metabotropic glutamate receptor 5 (mGluR5) antagonists and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Kinase Inhibitor Studies
Understanding the Kinase Signaling Pathway
To design effective control experiments, a fundamental understanding of the signaling pathway in which the target kinase operates is crucial. Kinase Y, the target of Kinhibitor-X, is a central node in a pathway that promotes cell proliferation and survival.
Caption: The Kinase Y signaling pathway, a critical regulator of cell proliferation and survival.
Essential Control Experiments: A Workflow
A well-designed set of control experiments is necessary to validate the on-target effects of a kinase inhibitor and rule out off-target or non-specific effects. The following workflow outlines the key control experiments for studying Kinhibitor-X.
Independent Verification of PF-06422913 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulator (NAM), PF-06422913, with other leading compounds targeting the same receptor. This document summarizes key quantitative data, details experimental protocols for activity verification, and visualizes the underlying signaling pathway and experimental workflows.
Comparative Activity of mGluR5 Negative Allosteric Modulators
| Compound | Target | In Vitro Potency (IC50) | Assay Type | Source |
| This compound | mGluR5 | Data not available in peer-reviewed publications | - | - |
| Mavoglurant (AFQ056) | mGluR5 | 30 nM | Functional Assay (human mGluR5) | [2][3] |
| Dipraglurant (ADX48621) | mGluR5 | 21 nM | Functional Assay (recombinant mGluR5) | [4][5] |
| Basimglurant (RG7090) | mGluR5 | 7 nM | Functional Assay | [6] |
Signaling Pathway of mGluR5 and Mechanism of NAM Inhibition
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that is primarily coupled to Gαq/11. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Negative allosteric modulators, such as this compound, do not compete with glutamate at the orthosteric binding site but instead bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate G-proteins, thereby dampening the downstream signaling cascade.
Experimental Protocols for Activity Verification
The activity of mGluR5 NAMs like this compound can be independently verified using a combination of radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand that binds to the same allosteric site.
Objective: To determine the binding affinity (Ki) of the test compound.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]-MPEP or a similar radiolabeled mGluR5 NAM.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., MPEP).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize mGluR5-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of a non-radiolabeled competitor.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[7][8][9]
Inositol Monophosphate (IP1) Accumulation Functional Assay
This functional assay measures the downstream signaling of mGluR5 activation by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite in the phosphoinositide pathway. The inhibitory effect of a NAM is determined by its ability to reduce the agonist-stimulated IP1 accumulation. The IP-One ELISA kit is a common commercial solution for this assay.[10]
Objective: To determine the functional potency (IC50) of the test compound.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell culture medium.
-
mGluR5 agonist (e.g., Glutamate or Quisqualate).
-
Test compound (e.g., this compound) at various concentrations.
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
IP-One ELISA kit (or similar IP1 detection reagents).
-
Plate reader.
Procedure:
-
Cell Plating: Seed mGluR5-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the culture medium and add the test compound at various concentrations in stimulation buffer. Incubate for a short period.
-
Agonist Stimulation: Add the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis and IP1 Detection: Lyse the cells and perform the IP1 detection according to the manufacturer's protocol (e.g., IP-One ELISA). This typically involves a competitive immunoassay format.
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., measuring absorbance or HTRF signal).
-
Data Analysis: Plot the signal as a function of the test compound concentration and fit the data to a dose-response inhibition curve to determine the IC50 value.[10]
References
- 1. This compound | mGluR5负变构调节剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator Dipraglurant on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. revvity.com [revvity.com]
Safety Operating Guide
Personal protective equipment for handling PF-06422913
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PF-06422913, a compound requiring careful management in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with significant health hazards. It is harmful if swallowed, causes serious eye damage, is suspected of damaging fertility or the unborn child, and is corrosive to the respiratory tract. Therefore, stringent adherence to personal protective equipment protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Hand Protection | Wear protective gloves. The specific glove material should be selected based on the breakthrough time and permeation rate for the solvent being used with the compound. |
| Skin and Body Protection | Wear protective clothing. A lab coat is required at a minimum. For procedures with a higher risk of splash or aerosol generation, chemical-resistant coveralls are recommended. |
| Respiratory Protection | In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the essential steps for safe handling.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
-
Spill: Evacuate the area and prevent further leakage or spillage if safe to do so. Wear appropriate PPE and contain the spill. Collect spillage with a suitable absorbent material and place in a designated, labeled container for disposal.
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
